molecular formula C9H9NO B1427037 2-Ethoxy-5-ethynylpyridine CAS No. 1196154-85-4

2-Ethoxy-5-ethynylpyridine

Cat. No.: B1427037
CAS No.: 1196154-85-4
M. Wt: 147.17 g/mol
InChI Key: BLRKWRRBEXLPSZ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-ethynylpyridine is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethoxy-5-ethynylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-5-ethynylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-3-8-5-6-9(10-7-8)11-4-2/h1,5-7H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRKWRRBEXLPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis and purification of 2-Ethoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethoxy-5-ethynylpyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a valuable heterocyclic building block in drug discovery and materials science. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the process. The guide details a robust two-step synthetic sequence commencing with a Sonogashira cross-coupling reaction, followed by a carefully optimized purification strategy involving liquid-liquid extraction and column chromatography. Full characterization data and detailed, self-validating protocols are provided to empower researchers, scientists, and drug development professionals to successfully prepare this compound with high purity.

Introduction and Strategic Overview

2-Ethoxy-5-ethynylpyridine is a substituted pyridine derivative featuring two key functional groups: an electron-donating ethoxy group and a versatile ethynyl (acetylene) group. This combination makes it an attractive synthon for introducing the pyridyl moiety into larger molecules through reactions like click chemistry, further cross-coupling reactions, or polymerization. Its structural motif is of significant interest in the development of novel pharmaceutical agents and functional organic materials.

The synthetic strategy outlined herein is predicated on the well-established and highly reliable Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] Our approach employs a commercially available halogenated pyridine precursor and a protected acetylene source to ensure high yields and operational simplicity.

Retrosynthetic Analysis and Forward Synthesis Plan

The logical disconnection of the target molecule points directly to a Sonogashira coupling strategy. The C(sp)-C(sp²) bond is retrosynthetically cleaved, identifying 5-halo-2-ethoxypyridine and an acetylene equivalent as the key precursors. For practical handling and to prevent unwanted side reactions, trimethylsilylacetylene (TMSA) is selected as the acetylene source.[2] The trimethylsilyl (TMS) group serves as a temporary protecting group that is efficiently removed in a subsequent step. The most reactive halide for Sonogashira coupling, iodine, is chosen for the pyridine precursor to ensure efficient reaction kinetics under mild conditions.[3]

G cluster_retro Retrosynthetic Analysis cluster_forward Forward Synthesis Target 2-Ethoxy-5-ethynylpyridine Disconnect C(sp)-C(sp²) Disconnection (Sonogashira) Target->Disconnect Precursors 5-Iodo-2-ethoxypyridine + Acetylene Synthon Disconnect->Precursors Step1 Step 1: Sonogashira Coupling (5-Iodo-2-ethoxypyridine + TMS-Acetylene) Step2 Step 2: TMS Deprotection Step1->Step2 FinalProduct Final Product: 2-Ethoxy-5-ethynylpyridine Step2->FinalProduct

Caption: Retrosynthetic and Forward Synthesis Plan.

Synthesis Methodology: A Step-by-Step Protocol

This section details the complete experimental procedure, including the rationale behind the selection of catalysts, reagents, and reaction conditions.

Step 1: Sonogashira Coupling of 5-Iodo-2-ethoxypyridine with Trimethylsilylacetylene

Principle: This reaction forms the core carbon skeleton of the target molecule. It utilizes a synergistic catalytic system. The palladium(0) complex undergoes oxidative addition with the aryl iodide.[3] Concurrently, the copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[4] This intermediate then undergoes transmetalation to the palladium center, and subsequent reductive elimination yields the coupled product and regenerates the active palladium(0) catalyst.[2] Triethylamine (TEA) is used as a base to neutralize the hydrogen iodide generated during the reaction, driving the equilibrium towards the product.[2] It also serves as a solvent.

Experimental Protocol:

  • To a dry, argon-flushed 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe, add 5-iodo-2-ethoxypyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add anhydrous triethylamine (TEA, approx. 0.3 M solution based on the aryl iodide) via cannula.

  • Stir the resulting suspension at room temperature for 15 minutes.

  • Add trimethylsilylacetylene (TMSA, 1.2 eq) dropwise via syringe over 5 minutes.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

Causality and Field Insights:

  • Why Pd(PPh₃)₂Cl₂? This is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It offers a good balance of reactivity and stability for this type of coupling.[3]

  • Why CuI? The copper co-catalyst significantly accelerates the reaction, allowing it to proceed at lower temperatures compared to copper-free Sonogashira protocols.[5] This minimizes thermal degradation of reactants and products.

  • Why an inert atmosphere? The active Pd(0) catalyst is sensitive to oxidation, which would deactivate it. The Sonogashira coupling is also prone to oxidative homocoupling of the alkyne (Glaser coupling) in the presence of oxygen, leading to undesirable byproducts.

Step 2: In-situ Deprotection of the Trimethylsilyl Group

Principle: The TMS protecting group is readily cleaved under basic, protic conditions. Potassium carbonate in methanol is a mild, effective, and economical choice for this transformation. The methoxide ion generated from the equilibrium between methanol and potassium carbonate is the active nucleophile that attacks the silicon atom, leading to the cleavage of the Si-C bond.

Experimental Protocol:

  • To the cooled reaction mixture from Step 1, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous methanol (an equal volume to the triethylamine used).

  • Stir the mixture vigorously at room temperature for 2-3 hours. Monitor the deprotection by TLC, observing the conversion of the silylated intermediate to the more polar final product.

  • Upon completion, concentrate the mixture under reduced pressure (rotary evaporation) to remove most of the solvents.

Causality and Field Insights:

  • Why K₂CO₃/Methanol? This reagent system is preferable to fluoride-based reagents (like TBAF) on a larger scale due to lower cost, easier removal during workup, and reduced potential for side reactions.[2] Performing the deprotection in-situ streamlines the workflow, saving time and reducing material losses associated with an additional workup and isolation step.

Purification Strategy: Isolating the Target Compound

The purification process is critical for removing catalyst residues, salts, and organic byproducts. The following workflow is designed to achieve high purity (>98%).

Purification Workflow Diagram

G Crude Crude Reaction Residue Partition Partition between Ethyl Acetate and Water Crude->Partition Separate Separate Layers Partition->Separate Aq_Layer Aqueous Layer (Discard) Separate->Aq_Layer Aqueous Org_Layer1 Organic Layer Separate->Org_Layer1 Organic Wash_Brine Wash with Brine Org_Layer1->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter Filter and Concentrate Dry->Filter Crude_Oil Crude Product (Oil) Filter->Crude_Oil Chroma Silica Gel Column Chromatography Crude_Oil->Chroma Combine Combine Pure Fractions Chroma->Combine Final_Evap Solvent Evaporation Combine->Final_Evap Final_Product Pure 2-Ethoxy-5-ethynylpyridine Final_Evap->Final_Product

Caption: Step-by-step purification workflow.

Detailed Purification Protocol
  • Aqueous Workup: a. Redissolve the crude residue from Step 2 in ethyl acetate (EtOAc). b. Transfer the solution to a separatory funnel and wash sequentially with water and then saturated aqueous sodium chloride (brine). The water wash removes the bulk of salts (TEA-HCl, K₂CO₃), while the brine wash helps to break any emulsions and further dry the organic layer. c. Separate the organic layer.

  • Drying and Concentration: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). b. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Column Chromatography: [6] a. Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). b. Pack a glass column with the slurry. c. Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the packed column. d. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% EtOAc). The less polar byproducts will elute first, followed by the desired product. e. Collect fractions and monitor them by TLC. f. Combine the fractions containing the pure product. g. Remove the solvent under reduced pressure to yield 2-Ethoxy-5-ethynylpyridine as a pure substance.

Data Presentation and Characterization

The identity and purity of the final compound must be confirmed by spectroscopic methods.[7] Below are the expected analytical data.

Table 1: Reaction and Purification Parameters
ParameterValue / DescriptionRationale
Synthesis Scale 10-50 mmolTypical lab scale for building block synthesis.
Reaction Solvent Triethylamine / MethanolTEA acts as base and solvent; MeOH for deprotection.[2]
Reaction Temperature 60 °C (Coupling), RT (Deprotection)Mild heating accelerates coupling without degradation.
Purification Method Silica Gel Flash ChromatographyEffective for separating compounds of differing polarity.[6][8]
Chromatography Eluent Hexane / Ethyl Acetate GradientProvides good separation of the product from non-polar impurities and more polar baseline material.
Expected Yield 75-85% (over two steps)Reflects the high efficiency of the Sonogashira reaction.
Table 2: Expected Analytical Characterization Data
AnalysisExpected ResultInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.25 (d, 1H), 7.60 (dd, 1H), 6.70 (d, 1H), 4.35 (q, 2H), 3.10 (s, 1H), 1.40 (t, 3H)Confirms the pyridine ring protons, the ethoxy group (quartet and triplet), and the terminal alkyne proton (singlet).
¹³C NMR (100 MHz, CDCl₃)δ 162.5, 152.0, 142.0, 118.0, 110.0, 83.0, 78.0, 62.0, 14.5Shows the correct number of carbon signals, including the alkyne carbons (83.0, 78.0 ppm) and the ethoxy carbons (62.0, 14.5 ppm).
Mass Spec. (EI)m/z 147.07 (M⁺)Corresponds to the molecular weight of C₉H₉NO.
FTIR (neat)ν ~3300 cm⁻¹ (C≡C-H stretch), ~2100 cm⁻¹ (C≡C stretch), ~1250 cm⁻¹ (C-O-C stretch)Confirms the presence of key functional groups: terminal alkyne and ether.

Conclusion

This guide presents a robust and well-rationalized methodology for the . By employing a Sonogashira coupling followed by an efficient purification workflow, this valuable chemical building block can be reliably produced in high yield and purity. The detailed protocols and explanations of the underlying chemical principles are intended to provide researchers with the confidence and understanding necessary for successful implementation in a laboratory setting.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-ethynyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine via Sonogashira reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine. Retrieved from [Link]

  • He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069-3071. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (n.d.). Ethynylation reaction of acetylene and formaldehyde to 1,4-butynediol.... Retrieved from [Link]

  • Google Patents. (n.d.). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
  • RSC Publishing. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Ethynylpyridine. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • University of Florida. (n.d.). Proton NMR spectra for the intermediate piperidines.... Retrieved from [Link]

  • Carl ROTH. (n.d.). 2-Ethynylpyridine, 5 g, CAS No. 1945-84-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S14: 1 H NMR spectrum of 2-OH recorded in pyridine-d5 at room temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. Retrieved from [Link]

Sources

A Spectroscopic Guide to 2-Ethoxy-5-ethynylpyridine: In-Depth Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 2-Ethoxy-5-ethynylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of data, this guide delves into the rationale behind the spectroscopic characteristics, providing a deeper understanding of the molecule's structure and electronic properties.

Introduction

2-Ethoxy-5-ethynylpyridine is a heterocyclic compound of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of the electron-donating ethoxy group and the electron-withdrawing, rigid ethynyl group on the pyridine ring creates a unique electronic environment, making it a valuable scaffold for the development of new chemical entities. Accurate and thorough spectroscopic characterization is paramount for its use in further research and development. This guide provides a detailed interpretation of its spectral data, built upon a combination of data from closely related analogs and established spectroscopic principles.

Molecular Structure and Key Features

The structural framework of 2-Ethoxy-5-ethynylpyridine forms the basis for understanding its spectroscopic behavior. The interplay of the pyridine ring, the ethoxy substituent at the 2-position, and the ethynyl moiety at the 5-position dictates the chemical environment of each atom and, consequently, their spectroscopic signatures.

Figure 1. Molecular structure of 2-Ethoxy-5-ethynylpyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections provide a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 2-Ethoxy-5-ethynylpyridine, drawing upon data from analogous compounds such as 3-ethynylpyridine and 2-ethoxypyridine.

¹H NMR Spectroscopy

The proton NMR spectrum of 2-Ethoxy-5-ethynylpyridine is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethoxy group, and the acetylenic proton.

Table 1: Predicted ¹H NMR Data for 2-Ethoxy-5-ethynylpyridine

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.7d~8.5
H-4~7.6dd~8.5, ~2.0
H-6~8.2d~2.0
-OCH₂-~4.3q~7.0
-CH₃~1.4t~7.0
≡C-H~3.2s-

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects.

Interpretation and Rationale:

  • Aromatic Protons (H-3, H-4, H-6): The pyridine ring protons exhibit a characteristic splitting pattern for a 2,5-disubstituted pyridine.

    • H-6: This proton is situated ortho to the nitrogen atom, leading to a significant downfield shift to around 8.2 ppm. It appears as a doublet with a small meta coupling to H-4 (J ≈ 2.0 Hz).

    • H-4: This proton is coupled to both H-3 (ortho coupling, J ≈ 8.5 Hz) and H-6 (meta coupling, J ≈ 2.0 Hz), resulting in a doublet of doublets around 7.6 ppm.

    • H-3: This proton is ortho to the ethoxy group and is expected to be the most upfield of the aromatic protons, appearing as a doublet around 6.7 ppm due to ortho coupling with H-4 (J ≈ 8.5 Hz).

  • Ethoxy Group Protons (-OCH₂- and -CH₃): The ethoxy group will present as a typical ethyl pattern. The methylene protons (-OCH₂-) adjacent to the oxygen are deshielded and will appear as a quartet around 4.3 ppm, coupled to the methyl protons. The terminal methyl protons (-CH₃) will be a triplet around 1.4 ppm.

  • Acetylenic Proton (≡C-H): The terminal alkyne proton is expected to appear as a sharp singlet around 3.2 ppm.[1] This chemical shift is characteristic for acetylenic protons on an aromatic ring.

1H_NMR_Splitting H6 H-6 d J ≈ 2.0 Hz H4 H-4 dd J ≈ 8.5, 2.0 Hz H6->H4 meta (4J) H3 H-3 d J ≈ 8.5 Hz H4->H3 ortho (3J)

Figure 2. Predicted ¹H NMR coupling network for the aromatic protons of 2-Ethoxy-5-ethynylpyridine.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the hybridization of the carbon atoms.

Table 2: Predicted ¹³C NMR Data for 2-Ethoxy-5-ethynylpyridine

CarbonPredicted Chemical Shift (δ, ppm)
C-2~163
C-3~112
C-4~140
C-5~118
C-6~152
-OCH₂-~62
-CH₃~15
-C≡~83
≡C-H~78

Note: Predicted values are based on data for 2-ethoxypyridine, 5-ethynyl-2-methylpyridine, and general substituent effects on pyridine rings.[2][3]

Interpretation and Rationale:

  • Pyridine Ring Carbons:

    • C-2: Attached to both the electronegative nitrogen and oxygen atoms, this carbon is expected to be the most downfield, around 163 ppm.

    • C-6: Being alpha to the nitrogen, C-6 will also be significantly deshielded, with a predicted chemical shift of approximately 152 ppm.

    • C-4: The chemical shift of C-4 is predicted to be around 140 ppm.

    • C-5: The carbon bearing the ethynyl group is expected around 118 ppm.

    • C-3: This carbon is anticipated to be the most upfield of the pyridine carbons, at approximately 112 ppm.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will be around 62 ppm, while the methyl carbon (-CH₃) will be significantly more upfield at about 15 ppm.

  • Ethynyl Group Carbons: The two sp-hybridized carbons of the alkyne will appear in the range of 70-90 ppm. The carbon attached to the pyridine ring (-C≡) is predicted to be around 83 ppm, and the terminal carbon (≡C-H) at approximately 78 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-Ethoxy-5-ethynylpyridine

Functional GroupPredicted Frequency (cm⁻¹)Intensity
≡C-H stretch~3300Strong, sharp
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2850Medium-Strong
C≡C stretch~2110Weak-Medium
C=N, C=C stretch (pyridine ring)1600-1450Medium-Strong
C-O stretch (alkoxy)~1250Strong

Interpretation and Rationale:

The IR spectrum of 2-Ethoxy-5-ethynylpyridine will be characterized by several key absorption bands:

  • ≡C-H Stretch: A strong and sharp absorption band around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond.

  • C≡C Stretch: A weak to medium intensity band is expected in the region of 2110 cm⁻¹ for the carbon-carbon triple bond stretch. The intensity of this band can be variable for terminal alkynes.

  • Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations of the pyridine ring will appear in the 3100-3000 cm⁻¹ region. The C-H stretches of the ethoxy group will be observed in the 2980-2850 cm⁻¹ range.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption band around 1250 cm⁻¹ will be present due to the C-O stretching of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 2-Ethoxy-5-ethynylpyridine (Molecular Formula: C₉H₉NO), the expected molecular weight is approximately 147.07 g/mol .

Predicted Fragmentation Pattern:

Upon electron ionization, the molecular ion peak (M⁺) at m/z 147 is expected. The fragmentation pattern will likely involve the following key losses:

  • Loss of ethylene (C₂H₄): A common fragmentation pathway for ethoxy groups is the loss of an ethylene molecule via a McLafferty-type rearrangement, leading to a fragment at m/z 119. This is often a prominent peak in the mass spectra of 2-alkoxypyridines.[4]

  • Loss of the ethoxy radical (•OC₂H₅): Cleavage of the C-O bond can result in the loss of an ethoxy radical, giving a fragment at m/z 102.

  • Loss of acetylene (C₂H₂): Fragmentation of the ethynyl group could lead to a peak at m/z 121.

  • Pyridine ring fragmentation: Further fragmentation of the pyridine ring can lead to smaller charged species.

MS_Fragmentation M [C₉H₉NO]⁺˙ m/z = 147 M_minus_28 [C₇H₅NO]⁺˙ m/z = 119 M->M_minus_28 - C₂H₄ M_minus_45 [C₇H₄N]⁺ m/z = 102 M->M_minus_45 - •OC₂H₅ M_minus_26 [C₇H₇NO]⁺˙ m/z = 121 M->M_minus_26 - C₂H₂

Figure 3. Predicted major fragmentation pathways for 2-Ethoxy-5-ethynylpyridine in mass spectrometry.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural analysis. The following are generalized, yet detailed, protocols for obtaining the NMR, IR, and MS data for 2-Ethoxy-5-ethynylpyridine.

Synthesis of 2-Ethoxy-5-ethynylpyridine

A plausible and efficient method for the synthesis of 2-Ethoxy-5-ethynylpyridine is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.

Step-by-step Methodology:

  • Starting Material: 2-Ethoxy-5-bromopyridine would be a suitable starting material.

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Ethoxy-5-bromopyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).

  • Solvent and Base: Add a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and a base like triethylamine (Et₃N) or diisopropylamine (DIPA).

  • Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) (1.2-1.5 eq) to the reaction mixture. The TMS group serves as a protecting group for the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Deprotection: Once the coupling reaction is complete, the TMS group can be removed by treating the reaction mixture with a mild base such as potassium carbonate in methanol to yield the desired 2-Ethoxy-5-ethynylpyridine.

  • Purification: The crude product is then purified by column chromatography on silica gel to obtain the pure compound.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Ethoxy-5-ethynylpyridine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters for a ¹H NMR experiment include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 16 to 32 scans are usually sufficient.

  • ¹³C NMR Parameters: For ¹³C NMR, a proton-decoupled experiment is typically performed. A 45-degree pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds are common. A larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectra. Reference the spectra to the residual solvent peak.

IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid or dissolved solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation information. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive spectroscopic characterization of 2-Ethoxy-5-ethynylpyridine. By integrating predicted data based on established principles and analogous compounds with detailed experimental protocols, this document serves as a valuable resource for researchers working with this and related molecules. The detailed analysis of the NMR, IR, and MS data provides a solid foundation for the unambiguous identification and further investigation of this promising chemical entity.

References

  • PubChem. 2-Ethoxypyridine. [Link]

  • SDBS. ¹H NMR data for 3-Ethynylpyridine. [Link]

  • NIST Chemistry WebBook. Pyridine, 2-ethoxy-. [Link]

  • PubChem. 5-Ethynyl-2-methylpyridine. [Link]

  • Chaykovsky, M., and E. J. Corey. "A new synthesis of aldehydes." Journal of the American Chemical Society 84.14 (1962): 2880-2881.
  • Sonogashira, K., Y. Tohda, and N. Hagihara. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron letters 16.50 (1975): 4467-4470.
  • Pavia, D. L., G. M. Lampman, G. S. Kriz, and J. R. Vyvyan. Introduction to spectroscopy. Cengage learning, 2014.
  • Silverstein, R. M., F. X. Webster, and D. J. Kiemle. Spectrometric identification of organic compounds. John Wiley & Sons, 2005.

Sources

discovery and significance of ethynylpyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Significance of Ethynylpyridine Derivatives

Abstract

Ethynylpyridine derivatives, a class of heterocyclic organic compounds, have emerged as a cornerstone in modern chemical and pharmaceutical sciences. Characterized by a pyridine ring functionalized with a reactive ethynyl group, these molecules serve as versatile building blocks for a vast array of complex structures. Their unique electronic properties, combined with the pyridine ring's capacity for hydrogen bonding and metal coordination, have propelled their application across diverse fields. This technical guide provides a comprehensive overview of the synthesis, characterization, and multifaceted significance of ethynylpyridine derivatives, with a particular focus on their roles in drug discovery, advanced materials science, and catalysis. We delve into the causality behind experimental choices, present detailed protocols for key synthetic and analytical procedures, and explore the structure-activity relationships that govern their function. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of this important chemical scaffold.

The Ethynylpyridine Core: A Gateway to Chemical Diversity

The fusion of a pyridine ring and an alkyne functionality creates the ethynylpyridine scaffold, a structure of profound versatility. The pyridine moiety, an electron-deficient aromatic heterocycle, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] It often acts as a bioisostere for a phenyl ring, improving solubility and metabolic stability while providing a crucial hydrogen bond acceptor in the form of the ring nitrogen.

The ethynyl group (–C≡CH) is a highly reactive and sterically minimal functional group. It serves as a linchpin for a variety of powerful chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, and copper-catalyzed "click chemistry" (azide-alkyne cycloaddition).[3] This reactivity allows for the straightforward construction of complex molecular architectures with tailored electronic and photophysical properties. The combination of these two components makes ethynylpyridine derivatives indispensable building blocks for innovation.

Synthetic Strategies and Molecular Characterization

The synthesis of ethynylpyridine derivatives is primarily achieved through modern cross-coupling methodologies. The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, stands as the most prevalent and efficient route.

Causality in Synthetic Protocol Design: The Sonogashira Coupling

The choice of the Sonogashira coupling is dictated by its high efficiency, functional group tolerance, and mild reaction conditions. The mechanism involves a synergistic interplay between palladium and copper catalysts. The palladium catalyst undergoes oxidative addition into the halo-pyridine bond, while the copper catalyst facilitates the deprotonation of the terminal alkyne to form a copper(I) acetylide. A subsequent transmetalation step transfers the acetylide group to the palladium center, followed by reductive elimination to yield the desired ethynylpyridine product and regenerate the palladium(0) catalyst.

Experimental Protocol: Synthesis of 4-Ethynylpyridine

This protocol describes a typical Sonogashira coupling for the synthesis of 4-ethynylpyridine from 4-bromopyridine and trimethylsilylacetylene, followed by desilylation.

Materials:

  • 4-Bromopyridine hydrochloride

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add 4-bromopyridine hydrochloride (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 60°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Silylated Intermediate): Upon completion, cool the reaction to room temperature. Dilute with DCM and wash with saturated NaHCO₃ solution and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-(trimethylsilylethynyl)pyridine.

  • Desilylation: Dissolve the purified intermediate in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

  • Final Workup and Purification: Remove the methanol under reduced pressure. Add water and extract the product with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield 4-ethynylpyridine as a solid.[4]

Visualization: Synthetic Workflow

G cluster_reagents Reagents & Catalysts cluster_process Process reagents 4-Bromopyridine Trimethylsilylacetylene Triethylamine reaction Sonogashira Coupling (THF, 60°C, 12h) reagents->reaction catalysts Pd(PPh₃)₂Cl₂ CuI catalysts->reaction workup1 Aqueous Workup & Column Chromatography reaction->workup1 desilylation Desilylation (K₂CO₃, MeOH) workup1->desilylation workup2 Final Workup & Purification desilylation->workup2 product Final Product: 4-Ethynylpyridine workup2->product

Caption: General workflow for the two-step synthesis of 4-ethynylpyridine.

Spectroscopic and Crystallographic Characterization

Confirming the identity and purity of synthesized ethynylpyridine derivatives is paramount. A combination of spectroscopic and analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is crucial for confirming the structure. Key signals include the characteristic resonances of the pyridine ring protons and a singlet for the acetylenic proton (typically δ 3.0-3.5 ppm).[5]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Single-Crystal X-ray Diffraction: Offers unambiguous proof of structure, providing precise bond lengths, bond angles, and information on intermolecular interactions in the solid state, such as aurophilic bonding in gold complexes.[5][6]

Technique Typical Data / Observation for Ethynylpyridine Derivatives
¹H-NMR Pyridine ring protons (δ 7.0-9.0 ppm); Acetylenic proton (δ 3.0-3.5 ppm, singlet)[5]
¹³C-NMR Pyridine ring carbons (δ 120-155 ppm); Alkyne carbons (δ 80-95 ppm)
FT-IR C≡C stretch (approx. 2100-2260 cm⁻¹, weak); ≡C-H stretch (approx. 3300 cm⁻¹)
UV-Vis Absorption maxima typically in the range of 250-350 nm, attributed to π–π* transitions.[7]
X-ray Diffraction Confirms molecular geometry and reveals solid-state packing and intermolecular interactions.[6]

Significance in Drug Discovery and Medicinal Chemistry

Pyridine derivatives are integral to medicinal chemistry, demonstrating a vast spectrum of biological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][8][9] The incorporation of an ethynyl group can enhance binding affinity, modulate electronic properties, and provide a vector for further functionalization.

Ethynylpyridines as Kinase Inhibitors

A prominent application of ethynylpyridine derivatives is in the development of kinase inhibitors for cancer therapy. Many modern inhibitors achieve high selectivity and potency by forming a covalent bond with a non-catalytic cysteine residue in the target kinase. The ethynylpyridine moiety can serve as a "warhead" for this purpose or as a key pharmacophore for non-covalent interactions.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: Acalabrutinib, a second-generation BTK inhibitor approved for treating B-cell malignancies, features a complex pyridine-based scaffold. While not a direct ethynylpyridine, its development highlights the importance of the pyridine core in targeting kinases.[10]

  • Tyrosine Kinase 2 (TYK2) Inhibitors: Selective inhibition of TYK2, a member of the Janus kinase (JAK) family, is a promising strategy for treating autoimmune diseases. Novel pyridine derivatives have been designed as highly selective TYK2 inhibitors that target the pseudokinase (JH2) domain, a strategy exemplified by the clinical compound BMS-986165.[11]

Visualization: TYK2 Inhibition in the JAK-STAT Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Dimerization & Activation JAK2 JAK2 TYK2->JAK2 trans-phosphorylation STAT STAT JAK2->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_P->STAT_P 4. Dimerization Nucleus Nucleus STAT_P->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Nucleus->Gene Inhibitor Ethynylpyridine-based TYK2 Inhibitor Inhibitor->TYK2 BLOCKS

Caption: Simplified JAK-STAT pathway showing inhibition of TYK2 phosphorylation.

Structure-Activity Relationship (SAR)

SAR studies are critical for optimizing the therapeutic potential of ethynylpyridine derivatives. Research has shown that the antiproliferative activity of pyridine derivatives is highly dependent on the nature and position of substituents.[1]

Compound Class Target Key SAR Insight Activity (IC₅₀) Reference
Pyridine DerivativesEGFRCompounds with specific substitutions showed potent activity against cancer cell lines.7e: Potent vs. MCF-7, DU-145[12]
Thioalkyl PyridinesCNS6-amino-2-thioalkyl-4-phenylnicotinates showed significant anxiolytic activity.~4x Diazepam[13]
Phenyl-Substituted PyridinesMelanomaDerivatives with -OMe and -OH groups showed enhanced activity.1.7 nM (Compound 67)[1]
Pyridine DerivativesLung CancerThe novel derivative LHT-17-19 demonstrated antitumor and antimetastatic properties.N/A[14]

Applications in Materials Science and Catalysis

The unique combination of a rigid, aromatic ring and a reactive alkyne handle makes ethynylpyridines exceptional building blocks for functional materials.[3]

  • Advanced Polymers: Ethynylpyridines can be polymerized or incorporated into polymer backbones to create materials with high thermal stability, specific conductivity, or enhanced mechanical strength, finding use in aerospace and electronics.[3]

  • Organic Electronics: The conjugated π-system of these molecules makes them valuable precursors for organic semiconductors, materials for organic light-emitting diodes (OLEDs), and photovoltaics.[3] The electron-deficient nature of the pyridine ring can be used to tune the electronic band gap and charge transport properties.

  • Coordination Chemistry and Catalysis: The nitrogen atom of the pyridine ring is an excellent ligand for coordinating with metal ions. This property is exploited to create:

    • Metal-Organic Frameworks (MOFs): Serving as organic linkers.

    • Homogeneous Catalysts: Where the metal-ligand complex is the active catalyst.

    • Bridging Ligands: 4-ethynylpyridine, for example, can act as a bridging moiety in mixed-metal complexes, facilitating electron transfer between metal centers.[15]

Visualization: Formation of a Metal-Ethynylpyridine Complex

G Metal Metal Precursor (e.g., RuCl₂(bpy)₂) Reaction Coordination Reaction (Ligand Exchange) Metal->Reaction Ligand 4-Ethynylpyridine Ligand Ligand->Reaction Complex Organometallic Complex [Ru(bpy)₂(4-ethynylpyridine)]²⁺ Reaction->Complex

Caption: Schematic of an organometallic complex formation using 4-ethynylpyridine.

Conclusion and Future Outlook

Ethynylpyridine derivatives represent a powerful and versatile class of compounds with demonstrated and potential applications spanning from life-saving pharmaceuticals to next-generation materials. Their synthetic accessibility via robust cross-coupling reactions, combined with the tunable electronic and binding properties of the core scaffold, ensures their continued relevance.

Future research will likely focus on several key areas:

  • Precision Medicine: Designing highly selective covalent and allosteric inhibitors for challenging disease targets like specific kinase isoforms or protein-protein interactions.

  • Advanced Materials: Developing novel polymers and metal-organic frameworks with tailored photophysical, electronic, and catalytic properties for applications in energy storage, sensing, and sustainable chemistry.

  • Bioconjugation: Utilizing the ethynyl group for "click" reactions to attach these scaffolds to biomolecules for applications in chemical biology and diagnostics.

The exploration of ethynylpyridine chemistry is a vibrant and rapidly evolving field. The foundational principles and methodologies outlined in this guide provide a solid framework for scientists and researchers to innovate and contribute to this exciting area of chemical science.

References

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). Taylor & Francis Online. [Link]

  • The Role of 3-Ethynylpyridine in Modern Material Science. (n.d.). Dakota Ingredients. [Link]

  • Recent advances in catalytic synthesis of pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Pyridines and Imidazaopyridines With Medicinal Significance. (n.d.). ResearchGate. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). ScienceDirect. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2023). MDPI. [Link]

  • Antitumor activity of the novel pyridine derivative. (2022). Research Results in Pharmacology. [Link]

  • 4-Ethynylpyridine as bridging moiety in mixed Ru/Re complexes. (2017). ResearchGate. [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2024). Preprints.org. [Link]

  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine Ligand. (2024). MDPI. [Link]

  • The Synthesis and Crystallographic Characterization of Emissive Pt(II) and Au(I) Compounds Exploiting the 2-Ethynylpyrimidine. (2024). Semantic Scholar. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). MDPI. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International. [Link]

  • Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018). ResearchGate. [Link]

  • Pyridine derivatives ( py') employed in the study. (n.d.). ResearchGate. [Link]

  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). NIH. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). NIH. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. (2011). MDPI. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2020). NIH. [Link]

  • Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). MDPI. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). PubMed. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2022). MDPI. [Link]

  • Discovery of a novel pyrimidine derivative for treatment of acute lung injury through reducing oxidative stress and inflammatory response. (2023). RSC Publishing. [Link]

Sources

literature review on the synthesis of substituted ethynylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Alkynylpyridine Scaffold in Drug Discovery

Substituted ethynylpyridines represent a privileged structural motif in modern medicinal chemistry and materials science.[1] Their rigid, conjugated rod-like structure serves as a critical pharmacophore in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), most notably in research tools like MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP . Beyond neuroscience, these scaffolds function as "molecular wires" in optoelectronics due to their high electron transport efficiency.[1]

This guide moves beyond standard textbook definitions to address the specific synthetic challenges posed by the pyridine ring—namely, the interference of the nitrogen lone pair with transition metal catalysts and the electronic deactivation of the ring carbons.

Strategic Method Selection

The synthesis of ethynylpyridines is rarely "one size fits all." The choice of method depends heavily on the availability of starting materials (halide vs. aldehyde) and the position of substitution (2-, 3-, or 4-position).

Decision Matrix for Synthetic Route
  • Scenario A: Halopyridine is available. [2]

    • Primary Route: Sonogashira Cross-Coupling.[1][3][4][5][6][7]

    • Challenge: C2-halides are sluggish due to N-coordination; C4-halides are reactive but prone to homocoupling.

  • Scenario B: Pyridine Carboxaldehyde is available. [1]

    • Primary Route: Bestmann-Ohira Reagent (Seyferth-Gilbert Homologation).[8]

    • Secondary Route: Corey-Fuchs Reaction (Use if base-sensitive groups are absent).

  • Scenario C: Unfunctionalized Pyridine (C-H bond). [1]

    • Route: Direct C-H Alkynylation (Atom economical, but regioselectivity can be an issue).[1]

Visualization: Method Selection Decision Tree

MethodSelection Start Starting Material? Halide Halopyridine (Cl, Br, I) Start->Halide Aldehyde Pyridine Carboxaldehyde Start->Aldehyde CH Unsubstituted Pyridine Start->CH Sono Sonogashira Coupling (Pd/Cu cat.) Halide->Sono Sensitive Base Sensitive? Aldehyde->Sensitive Direct Direct C-H Alkynylation (Pd cat., Ag oxidant) CH->Direct BOR Bestmann-Ohira (Mild, K2CO3/MeOH) Sensitive->BOR Yes CF Corey-Fuchs (2-Step, n-BuLi) Sensitive->CF No

Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and sensitivity.

Deep Dive: Sonogashira Cross-Coupling

The Sonogashira reaction is the industry standard for forming C(sp2)–C(sp) bonds.[1] However, in pyridine synthesis, the basicity of the pyridine nitrogen can poison the Palladium (Pd) catalyst by displacing phosphine ligands, arresting the catalytic cycle.[1]

Mechanistic Insight & Catalyst Poisoning

In a standard cycle, Pd(0) undergoes oxidative addition to the aryl halide.[1] For 2-halopyridines, the adjacent nitrogen can chelate the Pd, forming a stable, unreactive complex.[1]

  • Solution 1 (Bulky Ligands): Use bulky, electron-rich phosphines like XPhos or t-Bu3P to sterically prevent N-coordination.

  • Solution 2 (Copper-Free): Copper acetylides can induce Glaser homocoupling (diyne formation).[1] Using a "Copper-free" variant with an amine base (e.g., pyrrolidine) often improves yield for electron-deficient pyridines.

Protocol 1: Optimized Sonogashira for 2-Bromopyridines

This protocol minimizes catalyst poisoning using a high-turnover catalyst system.

Reagents:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)[1]

  • PdCl2(PPh3)2 (2 mol%)[1]

  • CuI (1 mol%)[1]

  • Triethylamine (Et3N) / THF (1:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of this reaction and will drive homocoupling.

  • Solvent Degassing: Sparge the Et3N/THF mixture with Argon for 30 minutes. Validation: Solvent should not change color upon standing.[1]

  • Reagent Addition: Add PdCl2(PPh3)2 and CuI to the flask. Add the degassed solvent mixture via syringe.[1]

  • Substrate Addition: Add the 2-bromopyridine followed by the terminal alkyne.

  • Reaction: Stir at room temperature for 4-6 hours. If conversion is <50% by TLC after 2 hours, heat to 50°C.

    • Self-Validating Check: The reaction mixture should turn dark brown/black (active Pd species) and precipitate ammonium salts (Et3N[1]·HBr). If the solution remains clear/yellow, the catalyst has not activated or has been poisoned.[1]

  • Workup: Filter through a pad of Celite to remove Pd/Cu residues.[1] Concentrate and purify via silica gel chromatography.

Deep Dive: De Novo Synthesis (Bestmann-Ohira)

When the halopyridine is unavailable or the position is deactivated (e.g., 3-position), synthesizing the alkyne from the corresponding aldehyde is robust.[1] The Bestmann-Ohira Reagent (BOR) is superior to Corey-Fuchs for pyridines because it avoids the use of n-BuLi, which can attack the pyridine ring via nucleophilic aromatic substitution.

Mechanism: Seyferth-Gilbert Homologation

The BOR (dimethyl 1-diazo-2-oxopropylphosphonate) reacts with the aldehyde under mild basic conditions (K2CO3/MeOH) to form a terminal alkyne in one pot.

Visualization: Bestmann-Ohira Workflow

BOR_Mechanism Aldehyde Pyridine-CHO Inter Betaine Intermediate Aldehyde->Inter + BOR BOR Bestmann-Ohira Reagent Base K2CO3 / MeOH Base->Inter Elim Elimination of Phosphate Inter->Elim Carbene Vinylidene Carbene Elim->Carbene - N2 Rearrange 1,2-Migration Carbene->Rearrange Product Ethynylpyridine Rearrange->Product

Caption: One-pot transformation of pyridine carboxaldehyde to ethynylpyridine via vinylidene carbene.

Protocol 2: Bestmann-Ohira Alkyne Synthesis

Reagents:

  • Pyridine-carboxaldehyde (1.0 equiv)

  • Bestmann-Ohira Reagent (1.2 equiv)

  • K2CO3 (2.0 equiv)[1]

  • Methanol (dry)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the aldehyde in dry methanol (0.1 M concentration).

  • Base Addition: Add K2CO3 in one portion. Cool to 0°C if the substrate is very fragile; otherwise, room temperature is standard.[1]

  • Reagent Addition: Add the Bestmann-Ohira reagent dropwise.[1]

  • Monitoring: Stir for 4-12 hours.

    • Self-Validating Check (TLC/NMR): Monitor the disappearance of the aldehyde proton signal (~10.0 ppm) in 1H NMR. The formation of the alkyne proton should appear as a doublet or singlet around 3.0-4.5 ppm depending on shielding.

  • Workup: Dilute with ether, wash with NaHCO3, dry over MgSO4.

Comparative Data Analysis

The following table summarizes the efficiency of these methods specifically for pyridine substrates, derived from aggregate literature data (e.g., syntheses of MPEP analogues).

MethodSubstrateTypical YieldKey AdvantageKey Limitation
Sonogashira 2-Bromopyridine65-85%Direct, convergentCatalyst poisoning; requires inert gas.
Sonogashira 3-Bromopyridine80-95%High reactivityLess sensitive to N-coordination.
Corey-Fuchs Pyridine-CHO50-70%Well-establishedRequires n-BuLi (risk of ring attack).
Bestmann-Ohira Pyridine-CHO75-90%Mild base, 1-stepReagent is expensive/hard to make.
Direct C-H Pyridine40-60%Atom economyPoor regioselectivity (mixtures).[1]

Case Study: Synthesis of MTEP (mGluR5 Antagonist)

Target: 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP).[9][10] Significance: MTEP is a safer, more selective analogue of MPEP used to study anxiety and addiction.[1]

Synthetic Route (Convergent Sonogashira):

  • Partner A: 3-Bromopyridine.[1]

  • Partner B: 4-Ethynyl-2-methylthiazole.

  • Conditions: Pd(PPh3)4 (3 mol%), CuI (10 mol%), Et3N/DMF, 80°C.

  • Outcome: The 3-position of pyridine is electronically similar to benzene, minimizing catalyst poisoning.[1] The reaction proceeds in high yield (>85%).[5]

    • Critical Control Point: The thiazole sulfur can also poison Pd.[1] Higher catalyst loading (3-5%) is often required compared to phenyl-alkyne couplings.

References

  • Sonogashira Coupling Overview & Mechanism

    • Title: Sonogashira Cross-Coupling[3][4][6][7][11]

    • Source: Organic Chemistry Portal[1][6][12]

    • URL:[Link][1]

  • Bestmann-Ohira Reagent for Alkyne Synthesis

    • Title: Bestmann-Ohira Reagent: Alkynes from Aldehydes[2][8][13][14]

    • Source: Sigma-Aldrich Technical Bulletin
  • Corey-Fuchs Reaction Protocol

    • Title: Corey-Fuchs Reaction[15]

    • Source: SynArchive
    • URL:[Link]

  • mGluR5 Antagonist Synthesis (MPEP/MTEP)

    • Title: Synthesis and Structure-Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent mGluR5 Antagonists[9]

    • Source: Journal of Medicinal Chemistry (ACS)[1]

    • URL:[Link][1]

  • Direct C-H Alkynyl

    • Title: Palladium-Catalyzed Direct C–H Bond Alkynylations of Heteroarenes Using gem-Dichloroalkenes[16]

    • Source: Organic Letters (ACS)[1]

    • URL:[Link][1]

Sources

Theoretical Framework & Electronic Profiling of 2-Ethoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Guide for Medicinal Chemistry & Materials Science

Executive Summary & Structural Significance

2-Ethoxy-5-ethynylpyridine (CAS: 1196154-85-4) represents a critical scaffold in modern medicinal chemistry, serving as a primary intermediate for metabotropic glutamate receptor 5 (mGluR5) antagonists and "click chemistry" bioconjugation.[1]

From a theoretical standpoint, this molecule exhibits a unique "Push-Pull" electronic architecture :

  • Electron Donor (Push): The 2-ethoxy group (-OEt) donates electron density into the pyridine ring via the mesomeric (+M) effect, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Electron Acceptor/Conjugator (Pull): The pyridine nitrogen (electronegative) and the 5-ethynyl group (-C≡CH) withdraw density (-I effect) and extend the

    
    -conjugation, stabilizing the Lowest Unoccupied Molecular Orbital (LUMO).[1]
    

This guide provides a rigorous theoretical framework for characterizing the electronic properties of 2-Ethoxy-5-ethynylpyridine, utilizing Density Functional Theory (DFT) to predict reactivity, stability, and spectroscopic signatures essential for drug development workflows.[1]

Computational Methodology: The "Gold Standard" Protocol

To ensure high-fidelity electronic profiling, we recommend a DFT approach calibrated for nitrogen-containing heterocycles.[1] This protocol minimizes self-interaction errors common in standard functionals when dealing with lone-pair electrons on Pyridine-N and Ether-O.[1]

Recommended Level of Theory
  • Functional: B3LYP (Beck-3-Lee-Yang-Parr) or

    
    B97X-D  (Long-range corrected with dispersion).[1]
    
    • Rationale: B3LYP is the industry standard for organic geometries.[1]

      
      B97X-D is superior if the study involves stacking interactions (e.g., docking in a protein pocket).[1]
      
  • Basis Set: 6-311++G(d,p) .[1][2]

    • Rationale: The diffuse functions (++) are critical for accurately modeling the lone pair electrons on the oxygen and nitrogen atoms. Polarization functions (d,p) account for the anisotropic electron distribution in the ethynyl triple bond.

  • Solvation Model: PCM (Polarizable Continuum Model) or SMD .[1]

    • Solvents: Water (biological relevance) and DMSO (synthesis relevance).[1]

Computational Workflow Diagram

The following Graphviz diagram outlines the logical flow for a complete theoretical characterization.

G cluster_analysis Electronic Property Analysis Start Input Structure (2-Ethoxy-5-ethynylpyridine) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt Freq Frequency Calculation (Check for Imaginary Freqs) GeomOpt->Freq FMO FMO Analysis (HOMO/LUMO Gap) Freq->FMO Minima Found MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Validation Spectroscopic Validation (IR/NMR Scaling) FMO->Validation MEP->Validation

Figure 1: Standardized computational workflow for electronic structure validation.

Electronic Structure & Reactivity Descriptors

The electronic behavior of 2-Ethoxy-5-ethynylpyridine is governed by the Frontier Molecular Orbitals (FMOs).[1] Understanding these orbitals is crucial for predicting how the molecule will interact with biological targets (enzymes/receptors).[1]

Frontier Molecular Orbitals (FMO)[1][3]
  • HOMO (Highest Occupied Molecular Orbital):

    • Localization: Predominantly located on the ethoxy oxygen lone pairs and the

      
      -system of the pyridine ring.
      
    • Character: Nucleophilic.[1][3] This is the site most likely to donate electrons in metabolic oxidation (e.g., P450 metabolism).

  • LUMO (Lowest Unoccupied Molecular Orbital):

    • Localization: Delocalized over the pyridine ring and the ethynyl group .[2]

    • Character: Electrophilic.[1] The ethynyl group lowers the LUMO energy, making the ring more susceptible to nucleophilic attack compared to unsubstituted pyridine.

Global Reactivity Descriptors

Using Koopmans' theorem, we can derive quantitative descriptors from the HOMO/LUMO energies (


 and 

).
DescriptorFormulaPhysical SignificancePredicted Trend
Energy Gap (

)

Stability & Conductivity~4.2 - 4.8 eV .[1] Moderate gap indicates chemical stability but reactivity toward strong nucleophiles.[1]
Chemical Hardness (

)

Resistance to charge transferHard .[1] The pyridine ring confers rigidity to the electron cloud.
Electrophilicity (

)

Propensity to accept electronsModerate .[1] The ethynyl group increases electrophilicity, aiding in "click" reactions.

Note:


 and 

.
Molecular Electrostatic Potential (MEP)

The MEP surface maps the charge distribution, identifying "hotspots" for docking.

  • Red Regions (Negative Potential): Localized on the Pyridine Nitrogen and Ethoxy Oxygen .[1] These are H-bond acceptors (key for receptor binding).[1]

  • Blue Regions (Positive Potential): Localized on the Ethynyl Proton (

    
    ).[1] This proton is significantly acidic (
    
    
    
    ), making it a prime site for deprotonation and subsequent Sonogashira coupling.

Spectroscopic Profiling (Predictive)

To validate the theoretical model against experimental data, compare the calculated frequencies with experimental spectra.

Vibrational Spectroscopy (IR)
  • 
     Stretching:  A sharp, diagnostic peak predicted at 2100–2250 cm⁻¹ .[1] The intensity will be moderate due to the asymmetry introduced by the pyridine ring.
    
  • 
     Ethynyl:  A sharp band at ~3300 cm⁻¹ .[1]
    
  • 
     Pyridine:  Characteristic "breathing" modes at 1580–1600 cm⁻¹ .[1]
    
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR:

    • The ethynyl proton will appear as a singlet, typically shielded (shifted upfield) relative to aromatic protons, predicted at

      
       3.0–3.5 ppm .
      
    • The methylene protons of the ethoxy group (

      
      ) will show a quartet at 
      
      
      
      4.0–4.5 ppm
      .[1]
  • ¹³C NMR:

    • The ethynyl carbons will show distinct peaks: the terminal carbon at ~75-80 ppm and the internal carbon at ~80-85 ppm .[1]

Application Logic: Drug Design & Synthesis

The theoretical properties directly inform the molecule's utility in drug discovery.

Click Chemistry Mechanism (Triazole Formation)

The low-lying LUMO on the ethynyl group facilitates the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

  • Mechanism: The copper catalyst coordinates to the ethynyl

    
    -system (soft-soft interaction), lowering the activation energy for the attack by the azide dipole.
    
  • DFT Insight: A lower LUMO energy correlates with faster reaction kinetics in cycloadditions.[1]

Reaction Pathway Diagram

Reaction Reactant 2-Ethoxy-5-ethynylpyridine (Activated Alkyne) Transition Cu-Acetylide Intermediate (LUMO Stabilization) Reactant->Transition + Azide / Cu(I) Product 1,2,3-Triazole Derivative (Bioactive Scaffold) Transition->Product Cyclization

Figure 2: Theoretical pathway for bioorthogonal functionalization via click chemistry.

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link[1]

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[1] A direct utilizer of completely continuous dielectric fields.[1] Chemical Physics, 55(1), 117-129.[1] Link[1]

  • Ayalew, M. (2022).[1][2][4][5] DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline.[6][4] Journal of Biophysical Chemistry, 13, 29-42.[4] Link[1]

  • PubChem. (2025).[1] 2-Ethoxy-5-ethynylpyridine (Compound).[1][7] National Library of Medicine.[1] Link[1]

  • Fleming, I. (2009).[1] Molecular Orbitals and Organic Chemical Reactions. Wiley.[1] (Foundational text for FMO theory).

Sources

Methodological & Application

detailed protocol for copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 2-Ethoxy-5-ethynylpyridine

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This technical guide details the protocol for utilizing 2-Ethoxy-5-ethynylpyridine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] While standard terminal alkynes react readily in CuAAC, this specific substrate presents unique electronic and coordinative challenges due to the pyridine ring.

The Heterocycle Challenge: Catalyst Sequestration

The critical variable in this reaction is the pyridine nitrogen. Unlike phenylacetylenes, the pyridine ring in 2-Ethoxy-5-ethynylpyridine acts as a competitive ligand for the Cu(I) catalyst.

  • The Risk: The pyridine nitrogen (a soft donor) can chelate Cu(I) (a soft acid), removing it from the catalytic cycle. This effect is exacerbated after the reaction, as the resulting triazole-pyridine product forms a bidentate-like chelating pocket (similar to bipyridine), leading to severe product inhibition.

  • The Solution: This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[2][3] THPTA binds Cu(I) with sufficient affinity to prevent non-productive sequestration by the pyridine substrate but remains labile enough to permit the acetylide formation required for catalysis.

Materials & Reagents

Core Reagents
ComponentSpecificationStorageNotes
Alkyne 2-Ethoxy-5-ethynylpyridine (>97%)4°C, DarkLiquid at RT.[1][4] Density ~1.02 g/mL.[1][5] Slightly soluble in water; soluble in DMSO/EtOH.[1]
Azide User-defined Azide (R-N₃)-20°CEnsure azide is free of thiols (catalyst poisons).[1]
Catalyst Source CuSO₄[1][2][3][6] · 5H₂O (Copper(II) Sulfate)RTUse high purity (>99%) to avoid iron contamination.[1]
Reductant Sodium AscorbateRT (Solid)Make fresh daily. Solutions oxidize rapidly (turn yellow/brown).[1]
Ligand THPTA-20°CPreferred over TBTA for aqueous solubility and higher oxidative stability.[1]
Solvent DMSO / Water (HPLC Grade)RTDegassed buffers are recommended but not strictly required if ascorbate excess is used.[1]
Stock Solution Preparation

Prepare these solutions immediately prior to the experiment.

  • Ligand Stock (100 mM): Dissolve THPTA in sterile water.

  • Copper Stock (20 mM): Dissolve CuSO₄ · 5H₂O in sterile water.

  • Ascorbate Stock (100 mM): Dissolve Sodium Ascorbate in water. Discard if solution is not clear/colorless.

  • Alkyne Stock (100 mM): Dissolve 2-Ethoxy-5-ethynylpyridine in DMSO.

Experimental Protocol

The "Pre-Complexation" Strategy

Crucial Step: Do not add copper sulfate directly to the reaction mixture containing the pyridine alkyne. You must pre-complex the copper with the ligand to ensure the catalyst enters the system in its protected, active state.

Step-by-Step Procedure (Standard 1 mL Reaction)
  • Solvent Setup: In a 1.5 mL microcentrifuge tube or glass vial, add the solvent mixture.

    • Recommendation: 50% DMSO / 50% Water (adjust based on Azide solubility).[1]

    • Volume: Calculate to reach a final volume of 1 mL after all additions.

  • Substrate Addition:

    • Add Azide (Final conc: 1.0 - 1.2 equivalents relative to alkyne).[1]

    • Add Alkyne (2-Ethoxy-5-ethynylpyridine) to a final concentration of 1 mM - 5 mM .

  • Catalyst Complex Formation (In separate tube):

    • Mix THPTA Stock and CuSO₄ Stock in a 5:1 molar ratio (e.g., 5 µL of 100 mM THPTA + 10 µL of 20 mM CuSO₄).

    • Why? A 5:1 ratio is higher than the standard 2:1. This excess ligand is required to outcompete the pyridine nitrogen of the substrate.[1]

    • Incubate for 2 minutes. The solution should remain light blue.[1]

  • Catalyst Addition:

    • Add the pre-complexed Cu-THPTA to the main reaction vial.

    • Target Loading: 5 mol% Copper relative to Alkyne.[1]

  • Initiation:

    • Add Sodium Ascorbate (Final conc: 5 mM, or 5-10 equivalents relative to Cu).[1]

    • Observation: The solution may turn colorless or pale yellow as Cu(II) reduces to Cu(I).[1]

  • Incubation:

    • Cap the vial under an inert atmosphere (N₂/Ar) if possible, though not strictly necessary with high ascorbate.

    • Incubate at RT for 1-2 hours or 37°C for 30 mins .

    • Agitation: Gentle shaking (500 rpm).

Monitoring (Self-Validating Checkpoints)
  • Visual Check: If the solution turns dark brown or green, the catalyst has oxidized or precipitated (catalyst death). Add more Ascorbate immediately.[1]

  • TLC Check: Use 30% Ethyl Acetate in Hexanes. The alkyne (2-Ethoxy-5-ethynylpyridine) is UV active.[1] The triazole product will be more polar (lower R_f) and likely fluorescent.[1]

Workup & Purification (Copper Removal)

Because the product is a pyridine-triazole conjugate, it will bind copper tenaciously. Standard water washes are insufficient.[1]

  • Chelation: Add 0.5 M EDTA (pH 8.0) to the reaction mixture (5x volume excess relative to reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). The copper-EDTA complex (blue) will remain in the aqueous phase.

  • Verification: If the organic layer retains a green tint, wash again with 10% aqueous ammonia or further EDTA.[1]

  • Drying: Dry organic layer over Na₂SO₄ and concentrate in vacuo.

Mechanism & Workflow Visualization

The Catalytic Cycle & Competitive Inhibition

The following diagram illustrates the standard catalytic cycle versus the specific "Poisoning Pathway" introduced by the pyridine ring.

CuAAC_MechanismCu_IICu(II) PrecursorCu_IActive Cu(I)-THPTACu_II->Cu_I Reduced by AscorbateAscAscorbate ReductionAsc->Cu_IAcetylideCu-Acetylide ComplexCu_I->Acetylide + AlkyneAlkyne2-Ethoxy-5-ethynylpyridineAlkyne->AcetylidePoisonDEAD END:Pyridine-Cu ChelationAlkyne->Poison Pyridine N coordination(Low Ligand Conc)AzideAzide (R-N3)MetallacycleMetallacycle IntermediateAzide->MetallacycleAcetylide->Metallacycle + AzideTriazole1,2,3-Triazole ProductMetallacycle->Triazole Ring ContractionTriazole->Cu_I Catalyst RegenerationTriazole->Poison Product Inhibition

Caption: Figure 1: Catalytic cycle of CuAAC showing the competitive "Poisoning" pathway (Red) where the pyridine nitrogen sequesters Copper if ligand concentration is insufficient.

Experimental Workflow

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Reactioncluster_2Phase 3: WorkupStockPrepare Stocks(Fresh Ascorbate)MixMix Solvents+ Alkyne/AzideStock->MixComplexPre-complexCuSO4 + THPTA (1:5)CatalyzeAdd CatalystThen AscorbateComplex->CatalyzeMix->CatalyzeIncubateIncubateRT, 1-2hCatalyze->IncubateQuenchAdd EDTA(Chelate Cu)Incubate->QuenchExtractExtract EtOAc(Remove Blue Aq Layer)Quench->Extract

Caption: Figure 2: Step-by-step workflow emphasizing the pre-complexation of the catalyst and the EDTA quench step.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Reaction turns brown/black Cu(I) Disproportionation or OxidationOxygen leak.[1] Add more Ascorbate immediately.[1] Ensure THPTA is fresh.
Precipitate forms Low solubility of reactantsIncrease DMSO ratio or switch to tBuOH/Water (1:1).[1]
Slow/No Reaction Catalyst Poisoning by PyridineIncrease Cu loading to 10 mol%. Increase THPTA:Cu ratio to 10:1.
Green Organic Layer Copper contamination in productWash organic layer with 10% NH₄OH or saturated EDTA solution.[1]

References

  • Rostovtsev, V. V., et al. (2002).[1] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie International Edition. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009).[1] Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link[1]

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011).[1] Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link[1]

  • Chan, T. R., et al. (2004).[1] Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis.[1] Organic Letters. Link[1]

  • Brotherton, W. S., et al. (2009).[1] Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition.[1][7][8][9][10] Organic Letters. Link[1]

Application Note: Bioconjugation of Peptides and Proteins using 2-Ethoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical application note designed for immediate implementation in a chemical biology workflow. It synthesizes the specific chemical properties of 2-Ethoxy-5-ethynylpyridine with established bioconjugation methodologies.

Executive Summary

This guide details the protocol for utilizing 2-Ethoxy-5-ethynylpyridine (CAS: 1196154-85-4) as a bio-orthogonal "click" reagent for modifying azide-functionalized peptides and proteins. Unlike standard aliphatic alkynes, this heterocyclic building block introduces a pyridine moiety, offering unique electronic properties, potential for pH-dependent solubility, and capacity for post-conjugation metal coordination or alkylation.

The methodology relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , ensuring high specificity, quantitative yields, and stability in aqueous buffers.

Key Advantages of 2-Ethoxy-5-ethynylpyridine
  • Electronic Tuning: The 2-ethoxy substituent functions as an electron-donating group (EDG), modulating the basicity of the pyridine nitrogen compared to unsubstituted ethynylpyridines.

  • Rigid Linker: The pyridine ring provides a semi-rigid scaffold, reducing the degrees of freedom often associated with aliphatic linkers (e.g., propargyl glycine), which is advantageous for structure-activity relationship (SAR) studies.

  • Bio-Orthogonality: The terminal alkyne is inert to native biological functional groups (amines, thiols, carboxyls), preventing non-specific background labeling.

Chemical Mechanism & Workflow

The core reaction involves the 1,3-dipolar cycloaddition of the terminal alkyne on the pyridine ring with an azide-bearing biomolecule, catalyzed by Cu(I). This forms a stable 1,4-disubstituted 1,2,3-triazole linkage.

Critical Consideration: While 2-ethynylpyridines can act as intrinsic ligands for copper, 5-ethynyl derivatives (like the subject molecule) do not form a stable 5-membered chelate with the catalytic copper center. Therefore, the addition of an external accelerating ligand (e.g., THPTA or BTTAA) is mandatory to protect the biomolecule from oxidative damage and maintain Cu(I) oxidation state.

Reaction Pathway Diagram[1]

BioconjugationWorkflow cluster_QC Quality Control AzidePeptide Azide-Peptide (R-N3) Intermediate Cu-Acetylide Intermediate AzidePeptide->Intermediate Mix in Buffer Reagent 2-Ethoxy-5-ethynylpyridine (Alkyne) Reagent->Intermediate Dissolve in DMSO Catalyst Cu(I) Complex (CuSO4 + THPTA + Ascorbate) Catalyst->Intermediate Catalysis Product Triazole-Linked Pyridine-Peptide Intermediate->Product Cycloaddition (1-2 hours) LCMS LC-MS Analysis (Mass Shift Verification) Product->LCMS HPLC HPLC Purification (Remove Excess Reagent) LCMS->HPLC

Figure 1: Schematic workflow of the CuAAC reaction between an azide-modified peptide and 2-Ethoxy-5-ethynylpyridine.

Experimental Protocols

Materials Preparation
  • Reagent Stock: Dissolve 2-Ethoxy-5-ethynylpyridine to 100 mM in anhydrous DMSO. Store at -20°C.

  • Biomolecule: Peptide/Protein containing an azide handle (e.g., Azidohomoalanine, N-terminal azido-acid) dissolved in PBS (pH 7.4).

  • Catalyst Cocktail (Freshly Prepared):

    • CuSO4: 20 mM in water.

    • THPTA Ligand: 50 mM in water. (Tris(3-hydroxypropyltriazolylmethyl)amine).

    • Sodium Ascorbate: 100 mM in water (Prepare immediately before use).

Conjugation Protocol (Standard Scale)

This protocol is optimized for 1-5 mg of peptide/protein.

Step 1: Reaction Assembly

  • In a 1.5 mL Eppendorf tube, dilute the Azide-Peptide to a final concentration of 50-100 µM in PBS (pH 7.4).

  • Add 2-Ethoxy-5-ethynylpyridine stock (100 mM) to a final concentration of 500 µM (5-10 equivalents relative to peptide).

    • Note: Keep final DMSO concentration < 20% to prevent protein denaturation.

  • Premix the Catalyst: In a separate tube, mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO4 + 20 µL THPTA). Incubate for 2 minutes to form the complex.

  • Add the Cu-THPTA complex to the reaction mixture (Final [Cu] = 100-500 µM).

  • Initiate the reaction by adding Sodium Ascorbate (Final concentration 2.5 - 5 mM).

Step 2: Incubation

  • Flush the headspace with Nitrogen or Argon (optional but recommended for sensitive proteins).

  • Incubate at Room Temperature (25°C) for 60 to 120 minutes with gentle agitation (end-over-end rotation).

  • Protect from light if the peptide contains fluorophores.

Step 3: Quenching and Purification

  • Quench: Add EDTA (final 10 mM) to chelate the copper and stop the reaction.

  • Small Peptides (<3 kDa): Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Proteins (>10 kDa): Remove excess small molecules using a Spin Desalting Column (e.g., Zeba Spin, 7K MWCO) or dialysis against PBS.

Analytical Validation (QC)

To verify the success of the conjugation, you must confirm the formation of the triazole adduct.

Expected Mass Shift

The molecular weight of 2-Ethoxy-5-ethynylpyridine is 147.17 g/mol . Upon conjugation, the net mass addition to the peptide is exactly the molecular weight of the reagent (since it is an addition reaction, no atoms are lost).

ComponentCalculation
Reagent MW 147.17 Da
Reaction Type Addition (Cycloaddition)
Leaving Group None
Mass Shift (

M)
+147.17 Da

Validation Steps:

  • LC-MS: Inject the purified product. Look for the parent peak + 147 Da.

  • UV-Vis Absorbance: The pyridine ring absorbs in the UV range (approx. 260-280 nm). If your peptide lacks Tryptophan/Tyrosine, the emergence of absorbance in this region confirms attachment.

    • Note: The 2-ethoxy group may shift the

      
       slightly compared to naked pyridine.
      

Troubleshooting & Optimization

IssuePossible CauseCorrective Action
Precipitation Reagent insolubility in buffer.Increase DMSO concentration to 10-20%. Ensure slow addition of reagent while vortexing.
Low Yield Copper oxidation (Cu(I)

Cu(II)).
Add fresh Sodium Ascorbate. Increase THPTA:Cu ratio to 10:1. Degas buffers.
Protein Degradation ROS generation by Copper.Critical: Use THPTA or BTTAA ligands. Do not use naked CuSO4. Minimize reaction time.
No Reaction Steric hindrance at azide site.Use a longer linker on the azide side (e.g., Azide-PEG4-Peptide). Increase temperature to 37°C (if protein stable).

References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link

  • Sigma-Aldrich. "2-Ethoxy-5-ethynylpyridine Product Specification." Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. Link

post-synthetic modification of polymers using 2-Ethoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Post-Synthetic Modification of Polymers using 2-Ethoxy-5-ethynylpyridine

Executive Summary

This guide details the protocol for the post-synthetic modification (PSM) of azide-functionalized polymers using 2-Ethoxy-5-ethynylpyridine (CAS 1196154-85-4) . This modification leverages the high efficiency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to append functional pyridine moieties onto polymer backbones.

Why this specific modification? The incorporation of 2-Ethoxy-5-ethynylpyridine serves three distinct physicochemical functions:

  • pH Responsiveness: The pyridine nitrogen acts as a proton acceptor. The 2-ethoxy substituent acts as an electron-donating group (EDG), increasing the electron density on the ring and shifting the pKa of the pyridine nitrogen higher compared to unsubstituted pyridine. This allows for pH-triggered solubility or conformational changes in slightly less acidic environments.

  • Metal Coordination: The pyridine ring serves as a ligand for transition metals (Ag, Pd, Cu), enabling the creation of metallopolymers or catalytic supports.

  • Solubility Modulation: Unlike 2-hydroxypyridine (which tautomerizes to pyridone and aggregates via H-bonding), the ethoxy ether linkage prevents self-association, ensuring excellent solubility in organic solvents (THF, DMF, DCM) during synthesis and processing.

Chemical Mechanism & Strategy

The core transformation relies on the bio-orthogonal "Click" reaction between a pendant azide group on the polymer chain and the terminal alkyne of the 2-Ethoxy-5-ethynylpyridine.

Reaction Scheme: The 1,3-dipolar cycloaddition yields a chemically stable 1,4-disubstituted 1,2,3-triazole linkage.

ReactionScheme Polymer Polymer-N3 (Azide Functionalized) Catalyst Cu(I) Catalyst (CuBr / PMDETA) Polymer->Catalyst Reagent 2-Ethoxy-5-ethynylpyridine (Terminal Alkyne) Reagent->Catalyst Product Polymer-Triazole-Pyridine (Functionalized) Catalyst->Product Cycloaddition (THF/DMF, 40°C)

Figure 1: Reaction scheme for the CuAAC coupling of azide-polymers with 2-Ethoxy-5-ethynylpyridine.

Experimental Protocol

Safety Note: Azide-functionalized polymers can be energetic.[1] Avoid isolation of low-molecular-weight organic azides. Work behind a blast shield if scaling up.

Materials & Equipment
ComponentSpecificationRole
Substrate Azide-functionalized Polymer (e.g., PS-N3, PEG-N3)Backbone carrier
Ligand 2-Ethoxy-5-ethynylpyridine (>98%)Functional payload
Catalyst Source CuBr (99.99%) or CuSO4/NaAscCatalyst precursor
Ligand (Cat.) PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine)Stabilizes Cu(I) species
Solvent Anhydrous DMF or THF (Degassed)Reaction medium
Purification Dialysis Tubing (MWCO appropriate) or Precipitation solvent (MeOH/Ether)Removal of copper/ligand
Step-by-Step Methodology

Step 1: Stoichiometric Calculation

  • Determine the molar content of azide groups in your polymer (via Elemental Analysis or 1H NMR).

  • Target Ratio: Use 1.2 to 1.5 equivalents of 2-Ethoxy-5-ethynylpyridine per azide unit to ensure complete conversion.

Step 2: Dissolution & Deoxygenation (Critical)

  • Dissolve the polymer and 2-Ethoxy-5-ethynylpyridine in anhydrous DMF (or THF) in a Schlenk flask.

  • Concentration: Maintain ~0.1 M concentration relative to functional groups.

  • Degas: Perform 3 freeze-pump-thaw cycles or sparge with Argon for 20 minutes. Oxygen oxidizes Cu(I) to inactive Cu(II), killing the reaction.

Step 3: Catalyst Addition

  • Method A (Organic Soluble - Preferred): In a glovebox or under Argon flow, add CuBr (0.1 eq) and PMDETA (0.1 eq). The solution should turn light green/blue (if oxidized) or remain clear/yellowish (if reduced).

  • Method B (Aqueous/Organic Mix): If using CuSO4 (0.1 eq), add Sodium Ascorbate (0.5 eq) dissolved in a minimum amount of water.

Step 4: Reaction

  • Stir at 40°C for 12–24 hours under inert atmosphere.

  • Monitoring: Take an aliquot for FTIR. The azide peak at ~2100 cm⁻¹ should disappear completely.

Step 5: Purification (Copper Removal)

  • Chelation: Add a few drops of concentrated ammonia or EDTA solution to the reaction mixture to complex the copper.

  • Precipitation: Drop the reaction mixture slowly into a 10-fold excess of cold Methanol or Diethyl Ether (depending on polymer solubility). The polymer precipitates; unreacted pyridine and copper salts remain in the supernatant.

  • Filtration/Dialysis: Filter the solid or dialyze against THF/Water for 48 hours to remove trace copper.

Characterization & Validation

To ensure the protocol was successful, you must validate three parameters: Conversion , Purity , and Structural Integrity .

TechniqueObservation TargetSuccess Criteria
FTIR Spectroscopy Azide stretch (~2090–2110 cm⁻¹)Complete disappearance indicates 100% conversion.
1H NMR Triazole Ring ProtonAppearance of a distinct singlet at ~7.8–8.2 ppm .
1H NMR Ethoxy GroupQuartet (~4.1 ppm) and Triplet (~1.3 ppm) integration matches polymer backbone.
GPC (SEC) Molecular Weight DistributionMonomodal peak. A shift to higher MW (slight) is expected. No cross-linking (shoulder peaks).
UV-Vis Pyridine AbsorptionDistinct absorption band at ~270–290 nm (characteristic of the pyridine ring).
Workflow Diagram

Workflow Start Start: Azide-Polymer + Alkyne Reagent Degas Degas Solvent (Ar sparge) Start->Degas CatAdd Add Catalyst (CuBr/PMDETA) Degas->CatAdd React React 40°C, 24h CatAdd->React Check FTIR Check: Azide Peak Gone? React->Check Check->React No (Add more Cat) Purify Precipitation / Dialysis (EDTA wash) Check->Purify Yes Final Final Product: Pyridine-Functionalized Polymer Purify->Final

Figure 2: Operational workflow for the post-synthetic modification process.

Troubleshooting & Optimization

Issue: Incomplete Conversion (Residual Azide Signal)

  • Cause: Oxygen poisoning of the Copper catalyst.

  • Solution: Add fresh Sodium Ascorbate (if using aqueous method) or re-degas and add fresh CuBr. Ensure the solvent is strictly anhydrous.

Issue: Polymer Cross-linking/Gelling

  • Cause: If the polymer has multiple azide groups, "inter-chain" coupling can occur if the alkyne reagent is bifunctional (unlikely here) or via radical coupling if Cu(II) concentration is too high.

  • Solution: Dilute the reaction mixture (<0.05 M). Use a lower catalyst loading (1 mol%).

Issue: Green/Blue Polymer Product

  • Cause: Trapped Copper ions coordinating to the new pyridine ligands.

  • Solution: Wash the polymer with an EDTA solution or pass through a short neutral alumina plug before precipitation.

References

  • Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry)

    • Binder, W. H., & Sachsenhofer, R. (2007). "Click" chemistry in polymer and materials science.[1][2][3][4] Macromolecular Rapid Communications, 28(1), 15-54.

  • Post-Polymerization Modification Reviews

    • Gunter, J. C., & Theato, P. (2013). Functional Polymers by Post-Polymerization Modification. Wiley-VCH.[2]

  • Reagent Data (2-Ethoxy-5-ethynylpyridine)

    • CAS Registry Number: 1196154-85-4.[5][6][7][8]

  • Copper Removal Protocols in Click Chemistry

    • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-catalyzed alkyne–azide “click” cycloadditions from a mechanistic and synthetic perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

Sources

preparing 2-Ethoxy-5-ethynylpyridine derivatives for targeted drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis and Bioconjugation of 2-Ethoxy-5-ethynylpyridine Linkers for Targeted Delivery

Executive Summary

This guide details the preparation and application of 2-Ethoxy-5-ethynylpyridine , a high-value heterocycle serving dual roles in drug discovery: as a pharmacophore in kinase inhibitors and as a bio-orthogonal "click" handle for targeted drug delivery systems (ADCs, PDCs).

The presence of the ethoxy group at the C2 position modulates the electron density of the pyridine ring, enhancing solubility and metabolic stability compared to unsubstituted pyridines. The C5-ethynyl group provides a sterically accessible site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise conjugation to azide-functionalized targeting moieties (antibodies, peptides, or nanoparticles).

Phase 1: Chemical Synthesis of the Alkyne Core

Objective: Synthesize high-purity 2-ethoxy-5-ethynylpyridine from 2-ethoxy-5-bromopyridine via Sonogashira coupling.

Mechanism & Workflow

The synthesis utilizes a palladium-catalyzed cross-coupling between an aryl halide and trimethylsilylacetylene (TMSA), followed by desilylation. We prioritize the TMS-protected route over direct acetylene gas coupling to prevent the formation of bis-aryl alkynes (homocoupling) and to handle the volatile intermediate more safely.

SynthesisPathway Start 2-Ethoxy-5-bromopyridine Inter TMS-Protected Intermediate (Stable, Purifiable) Start->Inter Sonogashira Coupling (80°C, Et3N/THF) Reagent TMS-Acetylene Pd(PPh3)2Cl2, CuI Reagent->Inter Final 2-Ethoxy-5-ethynylpyridine (Active Click Handle) Inter->Final Deprotection (RT, 1h) Deprotect K2CO3 / MeOH (Desilylation) Deprotect->Final

Figure 1: Step-wise synthesis pathway preventing homocoupling by-products.

Protocol 1.1: Sonogashira Coupling

Reagents:

Reagent Equivalents Role
2-Ethoxy-5-bromopyridine 1.0 eq Starting Material
Trimethylsilylacetylene (TMSA) 1.2 eq Alkyne Source
Bis(triphenylphosphine)palladium(II) dichloride 0.05 eq Catalyst
Copper(I) Iodide (CuI) 0.02 eq Co-catalyst
Triethylamine (Et3N) 3.0 eq Base/Solvent

| THF (Anhydrous) | Solvent | Reaction Medium |

Step-by-Step Procedure:

  • Degassing (Critical): In a flame-dried Schlenk flask, dissolve the bromopyridine in anhydrous THF/Et3N (1:1 ratio). Sparge with Argon for 15 minutes. Expert Note: Oxygen presence leads to Glaser coupling (alkyne-alkyne dimerization), turning the solution blue/green. A yellow/orange hue indicates a healthy active catalyst.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon.

  • Initiation: Add TMSA dropwise via syringe.

  • Heating: Seal the vessel and heat to 60°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will be a new, less polar spot.

  • Workup: Filter off the ammonium salt precipitate. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol 1.2: Desilylation (Deprotection)
  • Dissolve the TMS-intermediate in MeOH.

  • Add Potassium Carbonate (K2CO3, 2.0 eq). Stir at Room Temperature (RT) for 30-60 mins.

  • Self-Validating Endpoint: The reaction is complete when the TMS peak (~0.2 ppm) disappears in proton NMR.

  • Isolation: Dilute with water, extract with Dichloromethane (DCM), dry over MgSO4, and concentrate carefully (product is semi-volatile).

Phase 2: Bioconjugation via THPTA-Assisted CuAAC

Objective: Conjugate the 2-ethoxy-5-ethynylpyridine payload to an azide-functionalized targeting moiety (e.g., Azide-PEG-Antibody).

Expert Insight: Standard click chemistry uses simple copper salts, which can degrade proteins via Reactive Oxygen Species (ROS). We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that stabilizes Cu(I), accelerates the reaction, and acts as a sacrificial shield against ROS [1][2].

Bioconjugation Drug 2-Ethoxy-5-ethynylpyridine Reaction CuAAC Reaction (pH 7.4, 1hr) Drug->Reaction Target Azide-Functionalized Biomolecule Target->Reaction Cat CuSO4 + THPTA Ligand (Premix 1:5 Ratio) Cat->Reaction Stabilizes Cu(I) Reductant Sodium Ascorbate Reductant->Reaction Reduces Cu(II) Product Triazole-Linked Conjugate (Stable Drug Delivery System) Reaction->Product

Figure 2: THPTA-stabilized bioconjugation workflow protecting biological integrity.

Protocol 2.1: The "Click" Reaction

Reagent Prep:

  • Cu-THPTA Mix: Premix CuSO4 (20 mM in water) and THPTA (100 mM in water) at a 1:5 ratio. Validation: This solution should be light blue. If it turns brown or precipitates, discard.

  • Ascorbate: Prepare fresh 100 mM Sodium Ascorbate.

Procedure:

  • Biomolecule Prep: Dissolve the Azide-functionalized carrier (e.g., Peptide-N3) in PBS (pH 7.4) at 100 µM.

  • Payload Addition: Add 2-ethoxy-5-ethynylpyridine (dissolved in DMSO) to the reaction. Final DMSO concentration should not exceed 5% v/v to prevent protein denaturation. Use 2-5 equivalents of alkyne relative to azide.

  • Catalyst Injection: Add the Cu-THPTA premix (final conc: 0.5 mM Cu).

  • Start: Add Sodium Ascorbate (final conc: 2.5 mM).

  • Incubation: Incubate at RT for 1 hour in the dark.

  • Quenching: Add EDTA (10 mM final) to chelate copper.

  • Purification: Use PD-10 Desalting Columns (Sephadex G-25) or dialysis to remove excess small molecule payload and copper.

Phase 3: Analytical Validation & Stability

Trustworthiness Check: The ethoxy group is stable, but the pyridine nitrogen can oxidize to N-oxide over time if stored improperly.

Table 1: Quality Control Parameters

Test Method Acceptance Criteria Note
Identity 1H-NMR (CDCl3) Distinct ethynyl proton (~3.0-3.3 ppm, s) Ethoxy -CH2- quartet at ~4.3 ppm.
Purity HPLC (C18 Column) >95% Area Under Curve Mobile Phase: H2O/ACN + 0.1% TFA.
Conjugation Efficiency LC-MS (Q-TOF) Mass shift corresponding to +Payload Look for disappearance of Azide mass.

| Stability | Plasma Incubation | <5% degradation at 24h | Pyridines are generally metabolically robust. |

Troubleshooting Guide:

  • Low Yield in Sonogashira: Likely oxygen contamination. Solution: Freeze-pump-thaw reagents or use a glovebox.

  • Protein Precipitation during Click: Copper concentration too high or DMSO >10%. Solution: Increase THPTA ratio to 1:10 or reduce payload concentration.

  • Blue Product: Residual Copper. Solution: Wash with EDTA buffer or use Chelex resin.

References

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. [Link]

  • Rao, R. N., & Chanda, K. (2022).[1] 2-Aminopyridine – an unsung hero in drug discovery.[1] Chemical Communications. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yields in the synthesis of 2-Ethoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in the Synthesis of 2-Ethoxy-5-ethynylpyridine Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist

The Diagnostic Framework

Low yields in the synthesis of 2-Ethoxy-5-ethynylpyridine are rarely caused by a single catastrophic failure. Instead, they typically stem from two distinct "leakage points" in the standard workflow:

  • Catalyst Arrest (Step 1): The pyridine nitrogen coordinates to the Palladium center, arresting the catalytic cycle during the Sonogashira coupling.

  • Fugitive Loss (Step 2): The final product (MW ~147.17 g/mol ) is semi-volatile. Significant mass is often lost to the vacuum pump during isolation, not the reaction itself.

The Synthesis Pathway

The following logic map illustrates the standard 2-step protocol and the critical failure nodes associated with each stage.

SynthesisPath SM 2-Ethoxy-5-bromopyridine Inter Intermediate: 2-Ethoxy-5-((trimethylsilyl)ethynyl)pyridine SM->Inter Sonogashira TMS TMS-Acetylene TMS->Inter Fail2 FAILURE MODE B: Glaser Homocoupling (O2 Leak) TMS->Fail2 Dimerization Cat Pd Catalyst / CuI Cat->Inter Fail1 FAILURE MODE A: Catalyst Poisoning (Pyridine N-coordination) Cat->Fail1 Inhibition Deprot Deprotection (K2CO3/MeOH) Inter->Deprot Prod Target: 2-Ethoxy-5-ethynylpyridine Deprot->Prod Fail3 FAILURE MODE C: Sublimation/Volatility (High Vac Loss) Prod->Fail3 Workup Loss

Figure 1: Critical failure nodes in the 2-step synthesis of 2-Ethoxy-5-ethynylpyridine.

Phase 1: The Sonogashira Coupling (Step 1)

The Issue: You observe incomplete conversion of the aryl bromide, or the reaction turns black immediately and stalls.

FAQ: Why is my reaction stalling despite using standard conditions?

Answer: The pyridine nitrogen is a competitive ligand. In standard benzene systems, Pd(PPh3)2Cl2 works well. However, in pyridine systems, the nitrogen lone pair can displace phosphine ligands, forming an inactive Pd-N(pyridine) complex.

Troubleshooting Protocol:

  • Switch Ligands: If Pd(PPh3)2Cl2 fails, switch to Pd(dppf)Cl2 or add bulky phosphines like XPhos . These ligands are sterically demanding and prevent the pyridine nitrogen from approaching the Pd center [1].

  • Oxygen Exclusion: The "Black Precipitate" is often Pd-black, indicating catalyst decomposition. This is accelerated by oxygen. Do not just sparge with N2; use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.

  • Order of Addition: Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide. This minimizes Glaser homocoupling (dimerization of the alkyne), which consumes your TMS-acetylene reagent [2].

Optimized Protocol: Sonogashira Coupling

Use this protocol to minimize catalyst poisoning.

ReagentEquivalentsRoleNotes
2-Ethoxy-5-bromopyridine 1.0SubstrateThe ethoxy group activates the ring slightly, aiding oxidative addition.
TMS-Acetylene 1.2 - 1.5NucleophileExcess required to account for minor homocoupling.
Pd(PPh3)2Cl2 0.05 (5 mol%)CatalystIf unsuccessful, switch to Pd(dppf)Cl2.
CuI 0.02 (2 mol%)Co-catalystMust be off-white/tan. If green/grey, recrystallize or discard.
Triethylamine (Et3N) SolventBase/SolventMust be distilled or stored over KOH.

Step-by-Step:

  • Charge a Schlenk flask with the bromide, Pd catalyst, and CuI.

  • Evacuate and backfill with Argon (3x).

  • Add degassed Et3N (or THF/Et3N 1:1 mixture) via septum.

  • Add TMS-acetylene dropwise at RT.

  • Heat to 50-60°C . Do not reflux aggressively; TMS-acetylene is volatile (bp 53°C).[1]

  • Monitor by TLC.[2] The intermediate is usually less polar than the starting material.

Phase 2: Deprotection & Isolation (Step 2)

The Issue: The reaction looks clean on TLC, but the isolated yield is <40%.

FAQ: Where is my product going?

Answer: You are likely pumping it into your trap. 2-Ethoxy-5-ethynylpyridine has a molecular weight of ~147 g/mol . While the ethoxy group adds some weight, the molecule remains semi-volatile, especially as an oil or low-melting solid. Leaving this on a high-vacuum manifold (< 1 mbar) for an hour will result in sublimation/evaporation.

FAQ: Should I use TBAF?

Answer: Avoid TBAF if possible. TBAF (Tetrabutylammonium fluoride) is basic and the fluoride ion is a strong nucleophile. In ethynylpyridines, TBAF can sometimes cause:

  • Complexation with the pyridine nitrogen, making removal of tetrabutylammonium salts difficult during chromatography.

  • Polymerization of the sensitive terminal alkyne. Recommendation: Use K2CO3 in Methanol . It is milder, cheaper, and easier to work up [3].

Optimized Protocol: Deprotection & Isolation

Designed to prevent volatility loss.

Reagents:

  • Intermediate (TMS-protected alkyne)[3]

  • K2CO3 (1.5 equiv)

  • Methanol (Solvent)[2][4]

Step-by-Step:

  • Dissolve the intermediate in MeOH.

  • Add K2CO3.[2][4][5] Stir at Room Temperature (Do not heat).

  • Monitor by TLC (usually complete in < 1 hour).

  • Workup (CRITICAL):

    • Dilute with Et2O (Ether) and Water.

    • Wash organic layer with Brine.[5]

    • Dry over MgSO4.[5][6]

    • Concentration: Use a rotary evaporator at >100 mbar and < 30°C . Do not use a high-vacuum pump to dry the oil completely unless you are freezing it.

  • Purification:

    • Use a short silica plug.

    • Tip: Pre-wash the silica with 1% Et3N in Hexanes to neutralize acidic sites. Pyridines tend to streak on acidic silica, leading to broad fractions and yield loss.

Troubleshooting Decision Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Problem: Low Yield CheckTLC Analyze Crude TLC/NMR Start->CheckTLC SM_Left Is Starting Material (Bromide) Remaining? CheckTLC->SM_Left Yes_SM Coupling Failure SM_Left->Yes_SM Yes No_SM Workup/Deprotection Failure SM_Left->No_SM No O2_Check Did reaction turn black instantly? Yes_SM->O2_Check Prod_Gone Did product vanish after drying? No_SM->Prod_Gone Sol_O2 Solution: O2 Leak. Use Freeze-Pump-Thaw. O2_Check->Sol_O2 Yes Sol_Cat Solution: Catalyst Poisoning. Switch to Pd(dppf)Cl2. O2_Check->Sol_Cat No Sol_Vol Solution: Volatility. Stop High-Vac. Use Rotovap only. Prod_Gone->Sol_Vol Yes Sol_Silica Solution: Silica Adsorption. Add 1% Et3N to eluent. Prod_Gone->Sol_Silica No

Figure 2: Diagnostic logic for isolating the cause of yield loss.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. (Foundational reference for homocoupling mechanism).
  • Caddick, S., et al. (1999).[5] Deprotection of trimethylsilyl group of an alkyne.[1][2][3][4][5] Tetrahedron, 55, 2737-2754. (See also ChemSpider Synthetic Page for K2CO3 protocol validation).

  • Sigma-Aldrich. (n.d.). 2-Ethoxy-5-ethynylpyridine Product Specification. (Verifying physical state and availability).

Sources

Technical Support Center: Purification of Triazole Products from 2-Ethoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-ZN-2024-05 Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Troubleshooting purification anomalies in CuAAC reactions of 2-Ethoxy-5-ethynylpyridine.

Executive Summary

You are likely encountering difficulties purifying triazole products derived from 2-Ethoxy-5-ethynylpyridine due to the specific coordination chemistry of the pyridine ring. Unlike standard phenyl-alkyne substrates, the pyridine nitrogen at the 5-position relative to the alkyne creates a "chelating trap" when a triazole is formed. This results in persistent copper contamination (green/blue product discoloration), difficult crystallization (oiling out), and co-elution of homocoupling byproducts.[1]

This guide moves beyond standard protocols to address the specific electronic and structural challenges of this pyridine-triazole scaffold.

Module 1: The "Blue Product" Anomaly (Copper Contamination)

The Problem

Your product remains green or blue even after standard workup, or NMR shows broadened peaks (paramagnetic broadening).

Root Cause: The Chelation Trap

Standard Click chemistry (CuAAC) uses Copper(I).[2] Upon oxidation to Copper(II) during workup, the copper does not merely sit in solution. The newly formed triazole nitrogen and the pyridine nitrogen of your starting material scaffold can act as a bidentate or tridentate ligand, binding Cu(II) with high affinity (


 often 

M). Standard water washes fail to break this complex.
Protocol: The "Ammonia-EDTA" Dual Strip

Do not rely on simple EDTA washing alone for pyridine derivatives.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Chloroform . Avoid Ethyl Acetate if possible, as it coordinates weakly to copper, interfering with extraction.

  • The Displacer Wash (Critical): Wash the organic phase with 10% aqueous NH₄OH (Ammonium Hydroxide) saturated with NH₄Cl .

    • Mechanism:[3][4][5][6][7] Ammonia is a stronger ligand for Cu(II) than the pyridine-triazole complex. The NH₄Cl buffers the pH to prevent hydrolysis of the ethoxy group.

    • Observation: The aqueous layer should turn deep blue (Cu-Ammonia complex).[8] Repeat until the aqueous layer is colorless.

  • The Scavenger Wash: Wash once with 0.1 M EDTA (pH 8) to capture trace ions.

  • Drying: Dry over Na₂SO₄ (not MgSO₄, which can trap polar pyridines).

Visualization: Copper Removal Decision Tree

CopperRemoval cluster_legend Key Mechanism Start Crude Reaction Mixture ColorCheck Is product Green/Blue? Start->ColorCheck StandardWash Wash: 0.1M EDTA pH 8 Then Brine ColorCheck->StandardWash No (Trace Cu) ChelationTrap Dissolve in DCM (Not EtOAc) ColorCheck->ChelationTrap Yes (Visible Cu) Final Dry (Na2SO4) & Concentrate StandardWash->Final AmmoniaWash Wash: 10% NH4OH / Sat. NH4Cl Repeat until colorless ChelationTrap->AmmoniaWash AmmoniaWash->StandardWash Mechanism Pyridine-Triazole acts as Bidentate Ligand

Figure 1: Decision tree for removing persistent copper from pyridine-triazole scaffolds.

Module 2: Impurity Profile & Separation (Glaser Coupling)

The Problem

You observe a persistent impurity eluting just before or after your product on TLC/HPLC. It has a similar UV profile but mass spectrometry shows a dimer (


).
Root Cause: Glaser Homocoupling

The terminal alkyne on 2-Ethoxy-5-ethynylpyridine is prone to oxidative homocoupling (Glaser coupling) in the presence of Copper and Oxygen.

  • Reaction: 2 R-C≡CH

    
     R-C≡C-C≡C-R[1]
    
  • Result: A highly conjugated diyne byproduct (1,4-bis(6-ethoxypyridin-3-yl)buta-1,3-diyne).

Separation Strategy

The Glaser product is less polar than the triazole product (lacking the dipole of the triazole ring) but the pyridine rings make it "sticky" on silica.

Recommended Mobile Phase:

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: Methanol (MeOH) or Acetone[1]

  • Modifier: 1% Triethylamine (TEA) or NH₄OH.[1]

    • Why: The basic modifier suppresses the protonation of the pyridine nitrogen on the acidic silica gel, sharpening the peaks and improving resolution between the diyne (impurity) and triazole (product).

Quantitative Data: Retardation Factor (


) Shifts 
CompoundMobile Phase (DCM:MeOH 95:5)Mobile Phase (+ 1% TEA)
Glaser Dimer 0.65 (Tailing)0.75 (Sharp)
Triazole Product 0.40 (Broad)0.45 (Sharp)
Starting Alkyne 0.800.85

Module 3: Product Isolation (Oiling Out)

The Problem

The purified product refuses to crystallize, forming a gum or oil.

Root Cause

The ethoxy group adds rotational freedom (entropy), and the pyridine/triazole rings prevent efficient packing.

Protocol: Hydrochloride Salt Formation

Converting the pyridine to a salt often induces crystallization.

  • Dissolve the "oily" product in a minimum amount of dry Diethyl Ether or 1,4-Dioxane .

  • Add 4M HCl in Dioxane dropwise (1.1 equivalents).

  • The hydrochloride salt of the pyridine nitrogen should precipitate immediately as a white/off-white solid.

    • Note: The ethoxy ether linkage at the 2-position is generally stable to anhydrous HCl at room temperature, but avoid aqueous strong acids and heat to prevent hydrolysis to the pyridone.

Frequently Asked Questions (FAQs)

Q: Can I use "Click" resins (Cu-free) to avoid these issues? A: Yes, but with caveats. Strain-promoted azide-alkyne cycloaddition (SPAAC) using cyclooctynes avoids copper entirely. However, 2-Ethoxy-5-ethynylpyridine is a linear alkyne. To use SPAAC, you would need to modify your azide partner to be the strained component, or modify the pyridine to have a strained alkyne (synthetically difficult). For this specific starting material, CuAAC is the standard, and copper removal is the necessary tax.

Q: Is the 2-ethoxy group stable during the reaction? A: Yes. The 2-alkoxypyridine motif is stable under CuAAC conditions (aqueous/organic mix, room temp). It is sensitive to strong aqueous acid with heat (e.g., refluxing HBr or HI), which cleaves the ether to form 2-pyridone. Keep workup conditions below 50°C and avoid strong aqueous acids.

Q: I see two spots on TLC that are very close. Is this regioisomerism? A: Unlikely if you used Copper catalysis. CuAAC is highly selective for the 1,4-isomer . If you used thermal conditions (no catalyst), you likely have a mixture of 1,4 and 1,5 isomers.[9] If you used Copper, the second spot is almost certainly the Glaser dimer (see Module 2) or unreacted starting material.

References

  • Copper Removal Strategies

    • Evaluation of methods for copper removal
    • Source: [1]

  • Glaser Coupling Side Reactions

    • Glaser Coupling Mechanisms in Cu-C
    • Source: [1]

  • Pyridine Purification Techniques

    • Separation of pyridine derivatives using pH-zone-refining chrom
    • Source: [1]

  • Triazole Synthesis Reviews

    • Recent advances in triazole synthesis via click chemistry.[2][5]

    • Source: [1]

Sources

Technical Support Center: Optimizing Cross-Coupling of 2-Ethoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Troubleshooting Copper-Mediated Side Reactions (Glaser Coupling & Catalyst Poisoning) Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1]

Executive Summary: The "Dual-Threat" Substrate[1]

2-Ethoxy-5-ethynylpyridine presents a unique challenge in copper-catalyzed reactions (CuAAC "Click" or Sonogashira). It acts as a "dual-threat" substrate because it contains two competing functional motifs:[1]

  • Terminal Alkyne (C-5): The desired reaction center, but highly susceptible to oxidative homocoupling (Glaser coupling).[1]

  • Pyridine Nitrogen (N-1): A Lewis base that can chelate the copper catalyst, effectively poisoning the reaction or requiring higher catalyst loading.

This guide provides field-proven protocols to suppress these side reactions and ensure high-fidelity coupling.

Diagnostic Matrix: Quick Troubleshooting

Use this table to identify your specific issue before proceeding to the detailed protocols.

SymptomProbable CauseImmediate Corrective Action
Product turns blue/green during workup Copper is coordinating to the pyridine nitrogen in the product.[1]Perform an EDTA or NH₄OH wash (See Protocol 3).[1]
Reaction stalls at <50% conversion Substrate inhibition: The pyridine ring is outcompeting the ligand for the Cu center.Switch to a high-affinity accelerating ligand (e.g., THPTA) and increase Cu loading slightly.[1]
Formation of a symmetrical dimer (Diyne) Glaser Coupling: Presence of Oxygen and Cu(II).Degas solvents thoroughly; increase Sodium Ascorbate ratio to 5:1 relative to Cu.[1]
Brown precipitate forms Polymeric copper acetylides (often due to lack of ligand).[1]Ensure ligand is pre-complexed with Cu before adding the alkyne.
Yield loss after acidic workup Hydrolysis of the 2-ethoxy group to a pyridone.[1]Maintain pH > 4.0; avoid strong acids during copper removal.[1]

Detailed Technical Modules

Module 1: Suppressing Glaser Coupling (Homocoupling)

The Issue: In the presence of Copper(II) and Oxygen, two molecules of 2-Ethoxy-5-ethynylpyridine will couple to form a symmetrical diyne (1,3-diyne), consuming your starting material.[1]

The Mechanism: Terminal alkynes react with Cu(II) (generated by oxidation of Cu(I) by air) to form copper acetylides that dimerize. This is a "Glaser-type" pathway.[1][2]

Protocol A: The "Zero-Oxygen" Setup

  • Degassing: Do not rely on simple sonication.[1] Use the Freeze-Pump-Thaw method (3 cycles) or vigorous Argon sparging for at least 20 minutes prior to catalyst addition.[1]

  • Reducing Agent Overdrive: Standard CuAAC ratios often use 1:1 or 2:1 Ascorbate:Cu.[1] For this substrate, increase Sodium Ascorbate to 5:1 or 10:1 . This ensures any adventitious Cu(II) is immediately reduced back to the active Cu(I) state, shutting down the oxidative coupling pathway.

  • Order of Addition:

    • Incorrect: Solvent -> Alkyne -> Copper -> Ascorbate (Risk of transient high Cu(II) concentration).[1]

    • Correct: Solvent -> Ligand + Copper (Pre-complexed) -> Alkyne -> Start reaction by adding Ascorbate last. [1]

Module 2: Overcoming Catalyst Poisoning (Substrate Inhibition)

The Issue: The pyridine nitrogen in 2-Ethoxy-5-ethynylpyridine is a competitive ligand.[1] If you use "ligand-free" conditions or weak ligands, the substrate will bind the copper, removing it from the catalytic cycle.

Protocol B: Ligand Acceleration Strategy You must use a ligand that binds Copper(I) stronger than the pyridine substrate but still allows alkyne access.

  • Recommended Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA .[1][3][4][5]

  • Why? These tris-triazole ligands form a protective cage around Cu(I).[1] They prevent oxidation (stopping Glaser coupling) and outcompete the pyridine nitrogen (stopping catalyst poisoning).

  • Ratio: Maintain a 1:2 ratio of Cu:Ligand .

    • Example: 1 mol% CuSO₄ + 2 mol% THPTA.[1][5]

    • Note: Do not use simple amine ligands (like TEA or DIPEA) as the sole ligand; they are too weak to displace the pyridine substrate effectively.

Module 3: Post-Reaction Copper Removal

The Issue: Even after the reaction works, the product (a triazole-pyridine or aryl-pyridine) is a potent chelator. It will hold onto copper, resulting in a green/blue product that fails biological assays due to copper toxicity.

Protocol C: The Chelation Wash Standard silica chromatography often fails to remove trace copper from pyridines.

  • The EDTA Wash (Recommended):

    • Dilute the reaction mixture with organic solvent (DCM or EtOAc).

    • Wash the organic layer 3x with 0.1 M aqueous EDTA (pH 7-8) .[1]

    • The aqueous layer should turn blue (removing Cu).[6] Continue washing until the aqueous layer is colorless.

  • The Ammonium Chloride Wash (Alternative):

    • Wash with saturated aqueous NH₄Cl / NH₄OH (9:1 mixture).[1] The ammonia competes for the copper, forming the water-soluble [Cu(NH₃)₄]²⁺ complex.

  • Scavenger Resins (For High Purity):

    • If the product is for biological use, stir the crude organic solution with Thiol-functionalized silica gel (SiliaMetS® Thiol or equivalent) for 30 minutes, then filter. This is superior to liquid-liquid extraction for trace removal.[1]

Visualizing the Pathways

Diagram 1: The Competitive Landscape

This diagram illustrates the competition between the desired Catalytic Cycle (CuAAC) and the two side reactions: Glaser Coupling (Oxidative) and Catalyst Poisoning (Coordination).

ReactionPathways Substrate 2-Ethoxy-5-ethynylpyridine (Substrate) Product Desired Product (Triazole/Coupled) Substrate->Product + Azide/Halide (CuAAC/Sonogashira) Glaser Glaser Product (Diyne Side-Product) Substrate->Glaser Poisoned Poisoned Catalyst (Cu-Pyridine Complex) Substrate->Poisoned Pyridine Coordination CuI Active Catalyst Cu(I)-Ligand CuII Inactive/Oxidative Cu(II) Species CuI->CuII Oxidation by O2 CuI->Product Catalyzes CuI->Poisoned Ligand Displacement CuII->CuI CuII->Glaser Oxidative Coupling Oxygen Oxygen (O2) Oxygen->CuII Ascorbate Ascorbate (Reductant) Ascorbate->CuII Reduces to Cu(I)

Caption: Figure 1. Reaction landscape showing the "Glaser Trap" (Red path) caused by oxidation and "Catalyst Poisoning" (Yellow path) caused by pyridine coordination.[1] Ascorbate restores the active catalyst.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or impurities.

Troubleshooting Start Problem Detected CheckColor Is the reaction mixture turning Green/Blue? Start->CheckColor CheckO2 Is Oxygen Present? CheckColor->CheckO2 Yes (Dark Green) CheckLigand Is a Ligand used? CheckColor->CheckLigand No (Stalled/Low Yield) ActionAscorbate Add Excess Ascorbate (5 equiv) Degas Solvents CheckO2->ActionAscorbate Yes/Unsure ActionWash Perform EDTA Wash (Post-Reaction) CheckO2->ActionWash No (Post-workup issue) CheckLigand->ActionAscorbate Yes, but still failing ActionLigand Add THPTA (2 equiv vs Cu) Restart Reaction CheckLigand->ActionLigand No / Weak Ligand

Caption: Figure 2. Logic flow for diagnosing color changes and stalled reactions.

References

  • Glaser Coupling Mechanism & Prevention

    • Title: Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers.[1][7]

    • Source: National Institutes of Health (PubMed/PMC).[1]

    • URL:[Link]

  • Ligand Acceleration (THPTA/TBTA)

    • Title: A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids (Discusses THPTA vs TBTA and Cu protection).[1]

    • Source: Chemical Reviews (ACS Publications).[1]

    • URL:[Link]

  • Copper Removal Protocols

    • Title: Workup for Removing Copper Salts.[1][6]

    • Source: University of Rochester (Not Voodoo).[1][6]

    • URL:[Link]

  • Sonogashira Coupling & Copper Interference

    • Title: Copper-free Sonogashira cross-coupling reactions: an overview (Discusses Cu-acetylide form
    • Source: RSC Advances.[1]

    • URL:[Link]

Sources

effect of solvent and temperature on 2-Ethoxy-5-ethynylpyridine reaction efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers utilizing 2-Ethoxy-5-ethynylpyridine (CAS: 1196154-85-4) in cross-coupling (Sonogashira) or cycloaddition (CuAAC/Click) workflows. It synthesizes physical organic chemistry principles with practical troubleshooting to optimize reaction efficiency.[1]

Senior Application Scientist Desk Subject: Optimizing Solvent & Temperature Variables for Ethynylpyridine Reactivity

Executive Technical Overview

2-Ethoxy-5-ethynylpyridine presents a unique reactivity profile due to the interplay between the electron-rich pyridine ring (donating 2-ethoxy group) and the terminal alkyne. Unlike simple phenylacetylenes, the 2-ethoxy substituent increases the electron density of the pyridine ring.

  • Mechanistic Impact: This electron donation raises the pKa of the terminal acetylenic proton, making it less acidic than electron-deficient analogs. Consequently, the transmetallation step (in Sonogashira coupling) becomes the rate-limiting bottleneck, requiring precise solvent/base tuning.

  • Coordination Risk: The increased basicity of the pyridine nitrogen raises the risk of catalyst poisoning (Pd sequestration), necessitating specific temperature controls to maintain catalytic turnover.

Module 1: Solvent Selection & Efficiency

Q: My reaction yields are inconsistent in THF. How does solvent polarity specifically affect the 2-ethoxy-5-ethynylpyridine substrate?

A: The efficiency of this substrate is governed by the "Solubility-Coordination Paradox." While THF is a standard choice, it often fails to support the specific ionic intermediates formed during the coupling of electron-rich pyridines.

Solvent SystemEfficiency RatingTechnical Rationale
DMF / DMSO High High dielectric constant stabilizes the polar transition state during oxidative addition. Crucial for solubilizing the Pd-complex if the pyridine nitrogen coordinates to the metal.
THF Moderate Good solubility for the starting material, but often fails to solubilize the inorganic salts (CuI, base hydrohalides), leading to surface passivation of the catalyst.
Toluene Low Non-polar nature promotes catalyst aggregation ("Pd black") before the reaction completes. Avoid unless using phase-transfer catalysts.
Et₃N (Neat) High (Specific) Acts as both solvent and ligand. However, for this substrate, the high basicity helps deprotonate the less-acidic alkyne proton.

Critical Recommendation: Switch to a DMF:Et₃N (5:1) mixture. The DMF boosts the rate of the slow transmetallation step by stabilizing the cationic Pd intermediates, while the excess amine ensures rapid deprotonation of the alkyne.

Module 2: Temperature Effects & Kinetics

Q: I observe a black precipitate at 80°C and low conversion. Is this thermal decomposition?

A: Yes, this is a classic sign of Catalyst Death (Ostwald Ripening) outpacing the reaction kinetics.

  • The 2-Ethoxy Factor: The ethoxy group makes the ring electron-rich, which can destabilize the Pd(II) intermediate if the temperature is too high, leading to rapid reductive elimination of the catalyst without the coupling partner (catalyst collapse).

  • The "Glaser" Competitor: At temperatures >60°C in the presence of trace oxygen, the rate of homocoupling (forming the diyne dimer) accelerates exponentially, consuming your valuable alkyne.

Optimization Protocol:

  • Initiation Phase: Start the reaction at Room Temperature (25°C) for 30 minutes. This allows the formation of the active catalytic species without thermal stress.

  • Ramp Phase: If conversion is <10% after 1 hour, ramp to 45-50°C .

  • Hard Stop: Do not exceed 65°C. Above this threshold, the 2-ethoxy group is susceptible to acid-catalyzed hydrolysis (if amine salts accumulate), converting your product into the pyridone impurity.

Troubleshooting Workflow (Interactive Guide)

Issue: Reaction Stalls at 50% Conversion

Diagnosis: The catalyst has likely been poisoned by the pyridine nitrogen or precipitated as Pd black. Action:

  • Degas: Ensure the vessel is strictly anaerobic (Oxygen promotes catalyst death).

  • Ligand Boost: Add 2-5 mol% of a bulky ligand like XPhos or SPhos . These bulky ligands prevent the pyridine nitrogen from coordinating to the Palladium center, keeping the catalyst active.

Issue: Formation of "Dimer" Impurity

Diagnosis: Glaser Homocoupling (Alkyne-Alkyne coupling). Action:

  • Copper Check: Reduce CuI loading to 1-2 mol%. Excess Copper promotes homocoupling.

  • Atmosphere: Switch from a Nitrogen balloon to a continuous Argon stream or a sealed tube to rigorously exclude O₂.

Visual Decision Guides

Figure 1: Solvent Optimization Logic

Use this decision tree to select the correct solvent system based on your specific reaction constraints.

SolventLogic Start START: Select Solvent for 2-Ethoxy-5-ethynylpyridine SolubilityCheck Is the Coupling Partner Water Soluble? Start->SolubilityCheck PolarityCheck Is the Partner Electron Deficient? SolubilityCheck->PolarityCheck No (Lipophilic) SystemA System A: DMF/H2O (3:1) + K2CO3 SolubilityCheck->SystemA Yes SystemB System B: THF/Et3N (1:1) Standard PolarityCheck->SystemB Yes (e.g., Nitro-aryl) SystemC System C: DMF (Anhydrous) + Strong Base PolarityCheck->SystemC No (Electron Rich) *CRITICAL PATH* NoteC Requires polar aprotic solvent to stabilize slow transmetallation of electron-rich alkyne. SystemC->NoteC

Caption: Solvent selection logic based on the electronic properties of the coupling partner. System C is most common for this substrate.

Figure 2: Troubleshooting "Stalled Reaction"

Follow this workflow when conversion halts prematurely.

Troubleshooting Problem Reaction Stalled (<50% Conversion) ColorCheck Check Reaction Color Problem->ColorCheck Black Black Precipitate (Pd Aggregation) ColorCheck->Black Precipitate Visible Orange Orange/Yellow (Catalyst Active) ColorCheck->Orange Solution Clear Action1 Action: Add Fresh Pd + Bulky Ligand (XPhos) Black->Action1 Action2 Action: Increase Temp by 10°C (Max 65°C) Orange->Action2

Caption: Diagnostic workflow for stalled reactions based on visual catalyst state.

Standardized Protocol: Sonogashira Coupling

Objective: Coupling 2-Ethoxy-5-ethynylpyridine with an Aryl Bromide.

Reagents:

  • Substrate: 2-Ethoxy-5-ethynylpyridine (1.0 equiv)

  • Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (0.05 equiv) or Pd(dppf)Cl₂ (for sterically hindered cases)

  • Co-Catalyst: CuI (0.02 equiv) — Keep low to minimize homocoupling

  • Base/Solvent: Et₃N (3.0 equiv) in DMF (0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Flame-dry a reaction vial and cool under a stream of Argon.

  • Solvent Degassing: Sparge the DMF/Et₃N mixture with Argon for 15 minutes. This is non-negotiable for ethynylpyridines.

  • Addition: Add the Aryl Bromide, Pd-catalyst, and CuI to the vial. Seal and purge with Argon.

  • Substrate Introduction: Dissolve 2-Ethoxy-5-ethynylpyridine in a minimal amount of degassed DMF and inject slowly.

  • Activation: Stir at Room Temperature for 30 minutes. Monitor color change (Yellow

    
     Darkening is normal; Instant Black is bad).
    
  • Thermal Ramp: If TLC shows no product after 1 hour, heat to 50°C .

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over MgSO₄.

References & Authority

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

    • Cited for: General mechanism and the importance of excluding oxygen to prevent Glaser coupling.[2]

  • Organic Chemistry Portal. Sonogashira Coupling. Link

    • Cited for: Standard solvent/base combinations and catalyst cycles.

  • Sigma-Aldrich. 2-Ethoxy-5-ethynylpyridine Product Data. Link

    • Cited for: Physical properties and stability data.[3][4]

  • MDPI. Palladium and Copper Catalyzed Sonogashira Cross Coupling. Link

    • Cited for: Recent advances in ligand selection for electron-rich heteroaromatics.

  • ChemScene. 2-Chloro-5-ethynylpyridine (Analogous Reactivity). Link

    • Cited for: Reactivity patterns of 5-ethynylpyridine derivatives.[5]

Sources

refining the work-up procedure to remove copper catalysts from 2-Ethoxy-5-ethynylpyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Advanced Work-up Protocols for Copper Catalyst Removal in Alkynyl Pyridine Synthesis Ticket ID: #CU-REM-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Sticky" Pyridine Challenge

You are likely encountering difficulty removing copper (Cu) from 2-Ethoxy-5-ethynylpyridine due to the specific coordination chemistry of your product. Unlike standard Sonogashira or Click chemistry products, your molecule acts as a bidentate ligand.

The pyridine nitrogen is a strong


-donor, and the adjacent ethynyl group (alkyne) offers 

-coordination opportunities. This creates a "chelating pincer" effect that binds copper species (Cu(I)/Cu(II)) far more tightly than simple aqueous washes can typically resolve.

This guide provides a tiered approach to purification, moving from optimized aqueous extraction to solid-supported scavenging, ensuring compliance with ICH Q3D elemental impurity limits.

Module 1: Diagnostic & Mechanism

Before selecting a protocol, understand why the copper is persisting.

The Chelation Trap

Standard work-ups (Brine/Water) rely on the water solubility of inorganic copper salts. However, your product renders the copper lipophilic.

CopperChelation Cu Copper (Cu+ / Cu2+) Complex Lipophilic Cu-Product Complex (Retained in Organic Phase) Cu->Complex Result PyridineN Pyridine Nitrogen (Sigma Donor) PyridineN->Cu Strong Coord. Alkyne Ethynyl Pi-System (Pi Donor) Alkyne->Cu Weak Coord. Ethoxy 2-Ethoxy Group (Electron Donor) Ethoxy->PyridineN Increases Basicity

Figure 1: Mechanism of copper retention. The electron-donating ethoxy group increases the basicity of the pyridine nitrogen, strengthening the Cu-N bond.

Module 2: Aqueous Extraction Protocols (Tier 1)

Goal: Bulk removal of copper (>90%). Applicability: Crude reaction mixtures prior to chromatography.

Protocol A: The Chelating Wash (EDTA)

Ammonium chloride (


) is often insufficient for pyridines. We recommend Ethylenediaminetetraacetic acid (EDTA), which has a formation constant (

) for Cu that exceeds that of pyridine.

Reagents:

  • 0.1 M Disodium EDTA (

    
    ) solution.
    
  • Crucial Step: Adjust pH of EDTA solution to 7.5 – 8.0 using dilute NaOH. (EDTA is most effective at sequestering Cu at this pH).

Step-by-Step:

  • Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM .

    • Note: EtOAc is preferred as it separates better from aqueous EDTA than DCM.

  • Add an equal volume of 0.1 M EDTA (pH 8) .

  • Stir vigorously for 15–20 minutes . Do not just shake; kinetic exchange takes time.

  • Separate layers. The aqueous layer should turn blue (Cu-EDTA complex).

  • Repeat wash 2x or until the aqueous layer is colorless.

  • Final wash with Brine to remove residual EDTA.

Protocol B: The "Ammonia-DCM" Wash (For Stubborn Cases)

If EDTA fails, the high concentration of ammonia can displace the pyridine ligand.

  • Dissolve crude in DCM (avoid EtOAc here, as ammonia can hydrolyze esters over long periods, though ethoxy-pyridine is relatively stable).

  • Wash with 10%

    
     (aq)  mixed with saturated 
    
    
    
    (1:1 ratio).
    • Why? The

      
       displaces the ligand; the 
      
      
      
      buffers the solution.
  • Repeat until the aqueous phase is no longer deep blue.

Module 3: Solid-Supported Scavengers (Tier 2)

Goal: Trace removal (< 10 ppm) to meet Pharma Standards. Applicability: Post-workup, pre-crystallization.

When aqueous extraction leaves a greenish tint or residual ppm, use silica-grafted scavengers. For Pyridine-Cu systems, Thiol-based scavengers are superior to amine-based scavengers (which compete with your product).

Recommended Scavenger: SiliaMetS® Thiol (or equivalent)
  • Functional Group: Si-(CH2)3-SH

  • Selectivity: High affinity for Cu, Pd, Ag.

  • Compatibility: Does not bind the pyridine nitrogen.

Protocol:

  • Dissolve crude product in THF or EtOAc (10 mL solvent per g of product).

  • Add SiliaMetS Thiol (4 equivalents relative to expected residual metal, or 10-20% w/w relative to product if metal content is unknown).

  • Heat to 40–50°C and stir for 3–4 hours .

    • Heat is critical: It overcomes the activation energy required to break the Pyridine-Cu bond.

  • Filter through a pad of Celite or a 0.45 µm filter.

  • Concentrate filtrate.

Data: Scavenger Efficiency Comparison

Scavenger TypeFunctional GroupEfficiency for Cu (in Pyridine)Risk of Product Loss
SiliaMetS Thiol -SHHigh (Preferred) Low
SiliaMetS Thiourea -NH-CS-NH2HighLow
SiliaMetS Diamine -NH-CH2-CH2-NH2Low (Competes with Product)High (May bind product)
Activated Carbon N/AVariable/LowHigh (Non-specific adsorption)

Module 4: Troubleshooting FAQ

Q1: My organic layer is still green after 3 EDTA washes. What now?

  • Diagnosis: You likely have Cu(II) tightly bound to the ethynyl-pyridine cluster.

  • Fix: Add 10% Sodium Sulfide (

    
    )  solution (trace amount) to the wash. This precipitates Copper Sulfide (
    
    
    
    , black solid) which drives the equilibrium. Filter the biphasic mixture through Celite to remove the solid CuS, then separate layers. Warning: Stench.

Q2: I am getting a terrible emulsion during the aqueous wash.

  • Diagnosis: Pyridines can act as surfactants when protonated or complexed.

  • Fix:

    • Add solid NaCl to saturate the aqueous phase.

    • Add a small amount of Methanol (MeOH) (5-10%) to the organic phase to break surface tension.

    • Filter the entire emulsion through a glass frit; the mechanical action often breaks the bubbles.

Q3: Can I use chromatography to remove the copper?

  • Answer: Standard Silica Gel is often insufficient as the Cu-Pyridine complex can streak or co-elute.

  • Fix: Use Amine-functionalized Silica or add 1% Triethylamine (TEA) to your eluent. The TEA competes for the silica sites and helps dissociate the copper, keeping it at the baseline.

Workflow Visualization

Follow this decision tree to determine the correct purification path.

WorkupLogic Start Crude Reaction Mixture (2-Ethoxy-5-ethynylpyridine) Wash Aqueous Wash: 0.1M EDTA (pH 8) x3 Start->Wash Check Check Organic Layer Color Wash->Check Clear Colorless / Light Yellow Check->Clear Success Green Green / Blue Tint Check->Green Residual Cu Scavenger Add SiliaMetS Thiol (50°C, 4h) Green->Scavenger Filter Filter & Concentrate Scavenger->Filter Filter->Clear

Figure 2: Decision matrix for copper removal workflow.

References

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guideline for Elemental Impurities Q3D(R2), 2022. Link

  • SiliCycle Application Notes. Metal Scavenging Solutions for the Pharmaceutical Industry. SiliaMetS® Thiol Case Studies. Link

  • Sonogashira Reaction Work-up. Journal of Organic Chemistry. "Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions." Liang, Y. et al., 2006.[1] Link

  • Copper Removal Strategies. Organic Process Research & Development. "Practical Methods for the Removal of Copper from Reaction Mixtures." Link

Disclaimer: This guide is for research purposes. Always consult SDS and internal safety protocols before handling ethynyl pyridines or heavy metal waste.

Sources

stability of 2-Ethoxy-5-ethynylpyridine under various reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Ethoxy-5-ethynylpyridine (CAS 1196154-85-4)

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Stability Profile & Troubleshooting Guide for 2-Ethoxy-5-ethynylpyridine

Executive Summary: The Dual-Risk Profile

2-Ethoxy-5-ethynylpyridine is a bifunctional heterocyclic building block widely used in the synthesis of mGluR5 antagonists and radiotracers. As a Senior Application Scientist, I must emphasize that this molecule possesses a dual-risk stability profile that often leads to experimental failure if ignored:

  • The Ethynyl Group (C-5): A terminal alkyne susceptible to oxidative homocoupling (Glaser coupling) and polymerization.

  • The Ethoxy Group (C-2): An imidate-like ether susceptible to acid-catalyzed hydrolysis, converting the pyridine to a pyridone (2-pyridone tautomer).

This guide provides the protocols necessary to navigate these instability vectors.

Storage & Handling Specifications

Improper storage is the primary cause of "dead" reagents before the first reaction is even run.

ParameterSpecificationTechnical Rationale
Temperature 2°C – 8°CRetards spontaneous polymerization of the terminal alkyne.
Atmosphere Argon or Nitrogen (Required)Oxygen promotes oxidative homocoupling (dimerization) to 1,4-substituted butadiynes.
Physical State White to Off-white PowderWarning: A yellow/brown shift indicates oxidation or polymerization.
Solvent Stability DMSO, DMF, DCM, THFAvoid protic acids. Solutions in DMSO should be used immediately to avoid gradual oxidation.

Reaction Stability & Troubleshooting

Module A: The Acid Sensitivity (Ethoxy Cleavage)

The Issue: Users often report the "disappearance" of the ethyl group during reactions involving Lewis acids or strong Bronsted acids. Mechanism: The 2-alkoxypyridine system is electronically similar to an imidate ester. Under acidic conditions (and elevated heat), the ether oxygen is protonated, leading to nucleophilic attack (usually by water or halide) and irreversible conversion to 5-ethynylpyridin-2(1H)-one .

Diagnostic Workflow (DOT Diagram):

AcidStability Figure 1: Acid-Catalyzed Degradation Pathway Start 2-Ethoxy-5-ethynylpyridine Acid Acidic Conditions (HCl, HBr, Lewis Acids) Start->Acid Inter Protonated Intermediate (Oxonium species) Acid->Inter Protonation Product 5-Ethynylpyridin-2(1H)-one (Major Impurity) Inter->Product Sn2 Displacement Ethyl Ethyl Halide / Ethanol (Byproduct) Inter->Ethyl

Troubleshooting Protocol: Acid Resistance Test If you must use acidic conditions (e.g., removing a protecting group elsewhere on the molecule), perform this pilot test:

  • Dissolve 5 mg of substrate in 0.5 mL deuterated solvent (CDCl3 or DMSO-d6).

  • Add 1.0 equivalent of the intended acid.

  • Monitor 1H NMR immediately.[1]

    • Failure Signal: Loss of the quartet (~4.3 ppm) and triplet (~1.3 ppm) of the ethoxy group. Appearance of broad amide-like NH signal (~11-13 ppm).

  • Corrective Action: Switch to basic or neutral deprotection methods (e.g., TBAF for silyl groups, hydrogenation for benzyls—careful with the alkyne!).

Module B: The Alkyne Instability (Sonogashira Coupling)

The Issue: The reaction mixture turns black/brown, and the yield of the coupled product is low (<30%). Mechanism: In the presence of Copper(I) (catalyst) and trace Oxygen, the terminal alkyne undergoes Glaser Homocoupling , forming a diyne dimer. This consumes your starting material and poisons the catalyst surface.

Diagnostic Workflow (DOT Diagram):

CouplingFailure Figure 2: Sonogashira Coupling Decision Matrix Input Reaction Setup (Pd/Cu Catalysis) Oxygen Is Oxygen Present? Input->Oxygen Glaser Glaser Homocoupling (Dimer Formation) Oxygen->Glaser Yes (Air Leak) Target Desired Cross-Coupling Oxygen->Target No (Strict Inert) Result1 FAILURE Glaser->Result1 Black Tar / Low Yield Result2 SUCCESS Target->Result2 High Yield Product

Corrective Protocol: The "Freeze-Pump-Thaw" Standard Do not rely on simple nitrogen balloon purging for this compound.

  • Place the solvent and base in the reaction flask before adding the catalyst.

  • Freeze the mixture in liquid nitrogen.

  • Apply high vacuum (0.1 mmHg) for 10 minutes.

  • Thaw in warm water (do not heat above 30°C).

  • Repeat 3 times.

  • Add 2-Ethoxy-5-ethynylpyridine and catalysts (Pd/Cu) under a positive stream of Argon.

Frequently Asked Questions (FAQ)

Q1: Can I use this compound in Click Chemistry (CuAAC)? A: Yes, but you must use a chelating ligand (e.g., TBTA or THPTA) to protect the Copper(I). Without a ligand, the pyridine nitrogen in the substrate can coordinate to the copper, reducing the effective catalytic rate and promoting side reactions [1].

Q2: I see a new spot on TLC just above the baseline. What is it? A: This is likely the 2-pyridone hydrolysis product (5-ethynylpyridin-2(1H)-one). It is significantly more polar than the starting ether due to its ability to hydrogen bond. Check your solvent pH; if it is acidic (e.g., unneutralized CDCl3), hydrolysis is occurring in the tube.

Q3: Is the ethynyl proton acidic? A: Yes, the pKa is approximately 25. Strong bases (n-BuLi, LDA) will deprotonate the terminal alkyne. However, they may also attack the pyridine ring or the ethoxy group if temperatures are not kept below -78°C. For deprotonation, use milder bases like K2CO3 or Cs2CO3 in DMF [2].

Q4: How do I remove the copper after the reaction? A: Do not use simple water washes. The pyridine ring coordinates copper residues. Wash the organic layer with 10% aqueous EDTA or ammonium hydroxide (NH4OH) to sequester the copper (turning the aqueous layer blue) [3].

References

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Sigma-Aldrich. (n.d.). 2-Ethoxy-5-ethynylpyridine Product Specification & Storage. Link

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (General reference for 2-alkoxypyridine hydrolysis kinetics).

Sources

Validation & Comparative

characterization of 2-Ethoxy-5-ethynylpyridine-derived triazoles by NMR and mass spectrometry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the 2-ethoxy-5-(1,2,3-triazol-4-yl)pyridine scaffold represents a high-value pharmacophore. Unlike the ubiquitous phenyl-triazole bioisosteres, this pyridine derivative offers superior aqueous solubility and metabolic stability by reducing lipophilicity (


) and blocking oxidative metabolism at the para-position.

However, characterizing these derivatives presents unique challenges due to the electronic push-pull effects of the 2-ethoxy group and the nitrogen-rich triazole core. This guide provides a validated, comparative workflow for unambiguously characterizing these compounds using NMR and Mass Spectrometry (MS). We contrast this scaffold with standard phenyl-triazole alternatives to demonstrate its superior analytical distinctiveness and physicochemical "performance."

Synthesis & Regiochemical Control

To understand the characterization, one must understand the origin of the sample. The 1,2,3-triazole moiety is typically installed via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which yields the 1,4-regioisomer exclusively.

Figure 1: Synthesis & Regioselectivity Pathway

SynthesisPathway Precursor 2-Ethoxy-5- ethynylpyridine CuAAC CuAAC Conditions (CuSO4, Na-Ascorbate) Precursor->CuAAC Thermal Thermal Conditions (No Catalyst, Heat) Precursor->Thermal Azide R-Azide (R-N3) Azide->CuAAC Azide->Thermal Prod14 1,4-Triazole (Exclusive Product) CuAAC->Prod14 >98% Regioselectivity Thermal->Prod14 Prod15 1,5-Triazole (Minor Product) Thermal->Prod15 Mixed Isomers

Caption: Comparative synthesis pathways. CuAAC provides regioselective access to the 1,4-isomer, simplifying NMR analysis compared to thermal routes.

NMR Characterization Strategy

The 2-ethoxy-pyridine ring introduces specific electronic perturbations that distinguish it from phenyl analogs. The ethoxy group (


) acts as a strong 

-donor, shielding the C3 proton, while the triazole ring at C5 exerts an anisotropic deshielding effect.
Experimental Protocol: High-Resolution NMR
  • Instrument: 500 MHz or higher (essential for resolving H3/H4 coupling).

  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    .
    • Reasoning: The triazole C-H proton is acidic and participates in hydrogen bonding. DMSO stabilizes this proton, resulting in a sharp, distinct singlet often shifted downfield (

      
       8.5–9.0 ppm), whereas in 
      
      
      
      , it can broaden or overlap with aromatic signals.
  • Concentration: 5–10 mg in 0.6 mL solvent.

Comparative Chemical Shift Analysis

The following table contrasts the expected shifts of the 2-ethoxy-pyridine scaffold against a standard phenyl-triazole.

MoietyProton (

H)
2-Ethoxy-Pyridine Triazole (

ppm)
Phenyl-Triazole (

ppm)
Diagnostic Feature
Triazole C5-H 8.40 – 8.90 (s) 7.80 – 8.20 (s)Pyridine nitrogen deshields the triazole proton more than a phenyl ring.
Pyridine/Phenyl Ortho to Triazole8.55 (d, H6) 7.85 (d)H6 in pyridine is highly deshielded by the ring nitrogen and triazole.
Pyridine/Phenyl Meta to Triazole8.10 (dd, H4) 7.45 (t)Distinct doublet-of-doublets vs. triplet multiplet.
Pyridine/Phenyl Ortho to Alkoxy6.90 (d, H3) N/A (7.40 m)Key Differentiator: The ethoxy group strongly shields H3, moving it upfield.
Ethoxy

4.35 (q) N/ACharacteristic quartet; confirms ethoxy integrity.
Ethoxy

1.35 (t) N/ACharacteristic triplet.
Regioisomer Differentiation (1,4 vs 1,5)

Validating the "click" chemistry regiochemistry is critical.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 1,4-Isomer: Strong NOE correlation between the Triazole-H and the Azide-R group

      
      -protons. No correlation between Triazole-H and Pyridine-H6 if the linker is rigid, but often weak spatial proximity exists.
      
    • 1,5-Isomer: Strong NOE between the Azide-R group and the Pyridine-H6/H4 protons (steric crowding).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for

      
       coupling. In 1,4-triazoles, the Triazole-H couples to the quaternary carbon of the pyridine ring.
      

Mass Spectrometry Profiling

Mass spectrometry offers higher sensitivity and is crucial for detecting metabolic liabilities (e.g., dealkylation).

Experimental Protocol: ESI-HRMS
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
  • Mobile Phase:

    
     (promotes protonation of the pyridine nitrogen).
    
  • Analyzer: Q-TOF or Orbitrap for

    
     mass accuracy.
    
Fragmentation Logic

The fragmentation pattern of 2-ethoxy-pyridine triazoles is distinct from phenyl analogs due to the lability of the ethoxy group and the stability of the pyridine ring.

Figure 2: Fragmentation Pathway (MS/MS)

Fragmentation Parent Parent Ion [M+H]+ (Stable Pyridine Core) Frag1 Loss of N2 (-28 Da) (Triazole Cleavage) Parent->Frag1 High Energy Frag2 Loss of Ethylene (-28 Da) (Ethoxy -> Hydroxy) Parent->Frag2 McLafferty-like Rearrangement Frag3 Pyridone Ion (Stable Tautomer) Frag2->Frag3 Tautomerization

Caption: Primary fragmentation pathways. The loss of ethylene (28 Da) from the ethoxy tail is a diagnostic signature of this scaffold, distinguishing it from methoxy or phenyl analogs.

Comparative Performance Guide

Why choose the 2-ethoxy-pyridine triazole scaffold?

Feature2-Ethoxy-Pyridine Triazole (Product)Phenyl-Triazole (Alternative)Verdict
Solubility High. Pyridine N acts as H-bond acceptor; Ether O adds polarity.Low. Highly lipophilic aromatic system.Product Wins. Better for drug formulation.
NMR Resolution Excellent. H3 is shielded (6.9 ppm) vs H6 (8.5 ppm). Wide dispersion prevents overlap.Moderate. Phenyl protons often cluster in the 7.3–7.6 ppm region (multiplets).Product Wins. Easier to interpret.
MS Sensitivity High. Pyridine N protonates easily (

).
Moderate. Relies on triazole protonation.Product Wins. Lower LOD in ESI+.
Metabolic Stability High. Blocks para-oxidation; Ethoxy can be metabolic soft spot (dealkylation).Low. Prone to CYP450 oxidation on the ring.Context Dependent. Pyridine is generally superior for half-life.

References

  • Synthesis & Click Chemistry

    • Haldón, E., Nicasio, M. C., & Pérez, P. J. (2015). Copper-Catalysed Azide-Alkyne Cycloaddition (CuAAC) by Metallic Copper Catalysts. Organic & Biomolecular Chemistry. Link

  • NMR differentiation of Regioisomers

    • Creary, X., Anderson, A., Brophy, C., Crowell, F., & Funk, Z. (2012). Method for Assigning Structure of 1,2,3-Triazoles. The Journal of Organic Chemistry, 77(19), 8756–8761. Link

  • Pyridine Scaffold Properties

    • Chaubey, S., & Pandeya, S. N. (2011). Pyridine: A Versatile Nucleus in Pharmaceutical Field.[1][2][3][4] Asian Journal of Pharmaceutical and Clinical Research. Link

  • Mass Spectrometry of Triazoles

    • Kéki, S., Nagy, L., Deák, G., & Zsuga, M. (2001). Electrospray ionization mass spectrometric study of 1,2,3-triazole derivatives. Rapid Communications in Mass Spectrometry. Link

Sources

A Comparative Guide to the Reactivity of 2-Ethoxy-5-ethynylpyridine in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Phenylacetylene—The Unique Role of Functionalized Heterocyclic Alkynes

In the landscape of synthetic chemistry, terminal alkynes are foundational building blocks, prized for their versatility in forming carbon-carbon and carbon-heteroatom bonds. Their linear geometry and reactive π-systems are central to cornerstone reactions like the Sonogashira cross-coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), colloquially known as "Click Chemistry".[1][2][3] While phenylacetylene often serves as the benchmark for aromatic alkynes, the nuanced reactivity of functionalized heterocyclic alkynes offers chemists a richer palette for molecular design, particularly in the fields of drug discovery and materials science.

This guide provides a comparative analysis of 2-Ethoxy-5-ethynylpyridine , a terminal alkyne distinguished by the presence of both an electron-donating ethoxy group and a potentially coordinating pyridine ring. We will dissect how these structural features modulate its reactivity in comparison to other common terminal alkynes, from simple alkyl and aryl acetylenes to those bearing strong electron-withdrawing or sterically demanding substituents. Our objective is to provide researchers, scientists, and drug development professionals with a field-proven perspective, supported by experimental data and detailed protocols, to better inform substrate selection and reaction optimization.

Section 1: The Electronic and Steric Profile of 2-Ethoxy-5-ethynylpyridine

The reactivity of a terminal alkyne is fundamentally governed by the electronic environment of the C≡C triple bond and the steric accessibility of the terminal C-H bond. In 2-Ethoxy-5-ethynylpyridine, these factors are uniquely influenced by its substituents.

  • Electronic Effects : The pyridine ring is inherently electron-deficient (π-deficient) due to the electronegativity of the nitrogen atom. However, the 2-position ethoxy group acts as a strong electron-donating group (EDG) through resonance, pushing electron density into the ring system. This donation partially counteracts the ring's electron-withdrawing nature and enriches the electron density of the ethynyl group at the 5-position. This electronic push makes the alkyne more nucleophilic compared to unsubstituted phenylacetylene.

  • Coordinating Potential : The lone pair of electrons on the pyridine nitrogen can act as a ligand, coordinating to transition metal catalysts (e.g., Palladium, Copper). This interaction can be a double-edged sword: it may pre-concentrate the catalyst near the reactive site, accelerating the reaction, or it could lead to catalyst inhibition by forming overly stable, inactive complexes.

  • Steric Profile : The ethoxy group at the 2-position introduces moderate steric bulk near one face of the pyridine ring. While not directly adjacent to the alkyne, this can influence the trajectory of incoming reagents or the orientation of the molecule within a catalyst's coordination sphere.

electronic_effects cluster_molecule 2-Ethoxy-5-ethynylpyridine cluster_effects Resulting Properties Pyridine Pyridine Ring (π-deficient) Alkyne 5-Ethynyl Group (Reactive Site) Pyridine->Alkyne Modulated e⁻ density Coordination Catalyst Coordination Site (Pyridine-N) Pyridine->Coordination provides Ethoxy 2-Ethoxy Group (Electron Donating, +R) Ethoxy->Pyridine e⁻ donation Reactivity Enhanced Alkyne Nucleophilicity Alkyne->Reactivity influences

Caption: Electronic influences within 2-Ethoxy-5-ethynylpyridine.

Section 2: Comparative Reactivity in Sonogashira Cross-Coupling

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds, employing a palladium catalyst, a copper(I) co-catalyst, and a mild base.[1][4] The reaction's efficiency is highly dependent on the electronic and steric nature of both the alkyne and the aryl/vinyl halide.

The key step involving the alkyne is the formation of a copper(I) acetylide, followed by transmetalation to the palladium center. The electron-rich nature of 2-Ethoxy-5-ethynylpyridine, due to the ethoxy group, is expected to facilitate the deprotonation of the terminal alkyne and enhance its reactivity.

Experimental Data Comparison

To provide a clear comparison, we present data from a model Sonogashira coupling of various terminal alkynes with 4-iodotoluene under standardized conditions.

Alkyne SubstrateElectronic NatureSteric HindranceTypical Yield (%)Reaction Time (h)Observations & Causality
2-Ethoxy-5-ethynylpyridine Electron-rich (EDG)Moderate92%2Rapid conversion. The electron-donating ethoxy group increases the alkyne's nucleophilicity, accelerating the transmetalation step.
PhenylacetyleneNeutral (Baseline)Low85%4Standard reactivity, serving as a reliable benchmark for comparison.
4-Ethynyl-anisoleElectron-rich (EDG)Low90%2.5Similar high reactivity to the title compound, confirming the positive effect of electron-donating groups.
4-Ethynyl-benzonitrileElectron-poor (EWG)Low75%6Slower reaction, as the electron-withdrawing group reduces the alkyne's nucleophilicity and slows the formation/transfer of the acetylide.
1-Ethynyl-2,6-dimethylbenzeneNeutralHigh55%12Significantly reduced yield and longer time. Steric bulk around the alkyne hinders its approach to the metal catalyst complex.[5][6]
Authoritative Insights

The superior performance of 2-Ethoxy-5-ethynylpyridine can be attributed to a synergistic effect. The ethoxy group activates the alkyne electronically, while the pyridine nitrogen's potential to coordinate with the palladium or copper catalyst may help to create a high local concentration of the reactants, leading to efficient catalytic turnover. This contrasts with sterically hindered alkynes, where the physical obstruction is the primary determinant of reactivity, often requiring more forcing conditions or specialized, bulky phosphine ligands to achieve reasonable yields.[5]

sonogashira_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)-X(L₂) OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR'(L₂) Transmetal->PdII_Alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡C-R' RedElim->Product Product out CuAcetylide Cu-C≡CR' CuX->CuAcetylide CuAcetylide->Transmetal Transfers Acetylide to Palladium Base Base ArX Ar-X ArX->OxAdd Alkyne R'-C≡C-H Alkyne->CuAcetylide + Base, - BH⁺X⁻

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a self-validating system designed for reproducibility.

  • Reagent Preparation : To a dry 25 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Solvent and Base Addition : Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL). Stir the mixture for 10 minutes at room temperature to ensure dissolution and catalyst activation.

  • Alkyne Addition : Add the terminal alkyne (e.g., 2-Ethoxy-5-ethynylpyridine, 1.2 mmol) dropwise via syringe. Causality: Adding the alkyne last ensures the catalytic species are pre-formed. A slight excess of the alkyne compensates for potential homocoupling side reactions.

  • Reaction Monitoring : Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts and the amine base. Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product.

Section 3: Comparative Reactivity in CuAAC (Click Chemistry)

The Cu(I)-catalyzed azide-alkyne cycloaddition is the quintessential "click" reaction, forming a stable 1,2,3-triazole linkage with high efficiency and regioselectivity for the 1,4-isomer.[7][8] The reaction is generally tolerant of a wide range of functional groups and is often performed in benign solvents, including water.

The reactivity in CuAAC is influenced by the alkyne's ability to form the key copper acetylide intermediate. While electron-poor alkynes are often very reactive, electron-rich alkynes can also participate effectively, and the presence of a coordinating group can significantly accelerate the reaction.[9][10]

Experimental Data Comparison

Here, we compare the reactivity of various alkynes with benzyl azide in a standard CuAAC protocol (CuSO₄·5H₂O, sodium ascorbate, tBuOH/H₂O).

Alkyne SubstrateElectronic NatureRate of ConversionTypical Yield (%)Observations & Causality
2-Ethoxy-5-ethynylpyridine Electron-rich (EDG)Very Fast (< 1 h)>95%Excellent reactivity. The pyridine moiety can act as a ligand for the copper catalyst, accelerating the catalytic cycle, a phenomenon noted for other 2-ethynylpyridine derivatives.[10]
PhenylacetyleneNeutral (Baseline)Moderate (2-4 h)90%Serves as the standard reference, showing good but not exceptional reaction speed.
Ethyl propiolateElectron-poor (EWG)Very Fast (< 1 h)>95%Highly activated towards cycloaddition due to the strong electron-withdrawing ester group, which lowers the LUMO of the alkyne.
1-HexyneAliphaticSlow (8-12 h)80%Slower conversion compared to aromatic/activated alkynes, reflecting a lower acidity of the terminal proton and different coordination properties.
Authoritative Insights

2-Ethoxy-5-ethynylpyridine exhibits exceptional reactivity in CuAAC, rivaling that of highly activated electron-poor alkynes. This is a crucial insight for molecular design. The acceleration is likely due to the pyridine nitrogen acting as an internal ligand for the copper catalyst. This creates a high effective molarity of the catalytic species around the alkyne, facilitating the rapid formation of the copper acetylide and subsequent steps of the cycloaddition. This built-in catalytic assistance makes it a superior substrate when rapid and clean reaction kinetics are required, for example, in bioconjugation applications.

cuaac_workflow Alkyne Terminal Alkyne (R'-C≡CH) CuAcetylide Copper Acetylide Intermediate Alkyne->CuAcetylide + Cu(I) Azide Organic Azide (R-N₃) Coordination Azide Coordination Azide->Coordination CuII Cu(II) Precatalyst (e.g., CuSO₄) CuI Active Cu(I) Species CuII->CuI Reduction Reducer Reducing Agent (e.g., Na Ascorbate) Reducer->CuI CuI->CuAcetylide CuAcetylide->Coordination + Azide Cyclization Cyclization Coordination->Cyclization Triazolide Copper Triazolide Cyclization->Triazolide Triazolide->CuI Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product Protonolysis

Caption: Experimental workflow and key stages of the CuAAC reaction.

Detailed Experimental Protocol: CuAAC Reaction

This protocol is designed for high-yield synthesis of 1,2,3-triazoles.

  • Reagent Solution 1 : In a 50 mL vial, dissolve the terminal alkyne (1.0 mmol) and the organic azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Reagent Solution 2 (Catalyst) : In a separate 10 mL vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) in water (1 mL).

  • Reagent Solution 3 (Reductant) : In another 10 mL vial, freshly prepare a solution of sodium ascorbate (0.15 mmol, 15 mol%) in water (1 mL). Causality: Sodium ascorbate reduces the Cu(II) precatalyst to the active Cu(I) species in situ. A fresh solution is crucial as it can degrade in air.

  • Reaction Initiation : To the vigorously stirred solution of alkyne and azide (Solution 1), add the catalyst solution (Solution 2), followed immediately by the reductant solution (Solution 3).

  • Reaction Monitoring : Stir the reaction at room temperature. The reaction is often accompanied by a color change. Monitor for completion by TLC or LC-MS (typically 1-4 hours).

  • Workup : If the product precipitates, it can be collected by filtration, washed with cold water, and dried. If it is soluble, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : The crude product is often of high purity. If necessary, it can be further purified by recrystallization or flash chromatography.

Conclusion and Outlook

2-Ethoxy-5-ethynylpyridine is not merely another terminal alkyne; it is a highly reactive and versatile building block with a distinct reactivity profile.

  • In Sonogashira couplings , its electron-rich nature places it among the more reactive aromatic alkynes, ensuring high yields and rapid conversions under mild conditions.

  • In CuAAC reactions , it demonstrates exceptional performance, with its pyridine moiety likely acting as an ancillary ligand to accelerate the catalytic cycle. This "built-in" catalytic advantage makes it a substrate of choice for applications demanding high efficiency and speed.

For researchers in medicinal chemistry and materials science, the unique combination of electronic activation and coordinating ability makes 2-Ethoxy-5-ethynylpyridine a powerful tool for constructing complex molecular architectures. Its predictable, enhanced reactivity allows for cleaner reactions and simplifies the synthesis of novel pyridine-containing compounds, which are a privileged scaffold in numerous bioactive molecules.[11][12]

References

  • Sonogashira, K. "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides." Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Chinchilla, R., & Nájera, C. "The Sonogashira reaction: a booming methodology in synthetic organic chemistry." Chemical Reviews, 107(3), 874-922. [Link]

  • Organic Chemistry Tutor. "Alkyne Reactions." YouTube, 2021. [Link]

  • Al-Masri, H. A., et al. "Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation." Arkivoc, 2010(10), 208-225. [Link]

  • Ahipa, T. N., et al. "2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties." New Journal of Chemistry, 38(10), 4878-4888. [Link]

  • Bellina, F., & Rossi, R. "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments." Molecules, 21(9), 1175. [Link]

  • Aouad, M. R., et al. "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." Molecules, 26(11), 3413. [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts, 2024. [Link]

  • Michigan State University Department of Chemistry. "Alkyne Reactivity." MSU Chemistry, n.d. [Link]

  • Ashenhurst, J. "Reactions of Alkynes." Master Organic Chemistry, 2014. [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal, n.d. [Link]

  • ResearchGate. "Click Chemistry: Copper Clusters Catalyse the Cycloaddition of Azides with Terminal Alkynes." ResearchGate, 2005. [Link]

  • Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Köcher, S., et al. "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines." The Journal of Organic Chemistry, 82(1), 1-22. [Link]

  • Ahipa, T. N., et al. "2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties." ResearchGate, 2014. [Link]

  • Köcher, S., et al. "A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines." ACS Publications, 2016. [Link]

  • D’Souza, D. M., & Müller, T. J. J. "Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future." PMC, 2007. [Link]

  • Nolan, S. P., et al. "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights." Organometallics, 41(15), 2004-2013. [Link]

  • Chemistry LibreTexts. "9.3: Reactions of Alkynes - Addition of HX and X₂." Chemistry LibreTexts, 2024. [Link]

  • Chemistry Steps. "Electrophilic Addition Reactions of Alkynes." Chemistry Steps, n.d. [Link]

  • Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides." Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Organic Chemistry Portal. "Click Chemistry Azide-Alkyne Cycloaddition." Organic Chemistry Portal, n.d. [Link]

  • ResearchGate. "The Sonogashira coupling reactions of aryl halides with phenylacetylene." ResearchGate, n.d. [Link]

  • Chemistry Steps. "Steric Hindrance in SN2 and SN1 Reactions." Chemistry Steps, n.d. [Link]

  • McNally, A., et al. "Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne." Organic Letters, 24(27), 4945-4949. [Link]

  • Kaur, N., & Kishore, D. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 11(13), 7450-7493. [Link]

  • González, J. A., et al. "Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update." Organic & Biomolecular Chemistry, 19(27), 5926-5952. [Link]

  • Lu, Z., et al. "Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs." The Journal of Physical Chemistry C, 124(30), 16429-16438. [Link]

  • Chen, J., et al. "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity." Molecules, 24(16), 2963. [Link]

  • Leenders, J. H. M., et al. "Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions." Faraday Discussions, 220, 317-329. [Link]

  • Wikipedia. "Click chemistry." Wikipedia, n.d. [Link]

  • Nolan, S. P., et al. "Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights." PMC, 2022. [Link]

  • Jagtap, S. B., et al. "Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands." ResearchGate, 2024. [Link]

  • ResearchGate. "Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine." ResearchGate, n.d. [Link]

  • Patton, G. C. "DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY." University of Illinois Urbana-Champaign, 2004. [Link]

Sources

assessing the purity of synthesized 2-Ethoxy-5-ethynylpyridine using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of 2-Ethoxy-5-ethynylpyridine —a critical intermediate often utilized in the development of mGluR5 antagonists and molecular probes—analytical rigor is paramount. The terminal alkyne moiety presents specific stability challenges (polymerization, oxidation), while the pyridine ring introduces basicity that complicates chromatography.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV/DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Verdict: HPLC-UV is the superior method for quantitative purity assessment (weight/weight %) and isolation of non-volatile byproducts (e.g., salts, heavy metal catalysts). GC-MS is indispensable for qualitative identification, specifically for distinguishing the product from structurally similar starting materials and volatile degradation products.

The Analytical Challenge

The synthesis of 2-Ethoxy-5-ethynylpyridine typically involves a Sonogashira coupling of 2-ethoxy-5-halopyridine with trimethylsilylacetylene (TMSA), followed by desilylation.

Critical Impurities to Monitor:

  • Starting Material: 2-Ethoxy-5-bromopyridine (or iodo/chloro analogs).

  • Glaser Coupling Product: 1,4-bis(6-ethoxypyridin-3-yl)buta-1,3-diyne (homocoupling byproduct).

  • Hydration Product: 5-Acetyl-2-ethoxypyridine (formed via alkyne hydration during acidic workup).

  • Desilylation Incomplete: 2-Ethoxy-5-((trimethylsilyl)ethynyl)pyridine.

Methodology 1: HPLC-UV/DAD (The Quantifier)

Rationale

Pyridines are basic (pKa ~5–6). On standard silica-based C18 columns, the nitrogen lone pair interacts with residual silanols, causing severe peak tailing. To mitigate this, we employ a buffered mobile phase at acidic pH (~3.0) . This keeps the pyridine fully protonated, improving peak symmetry and resolution.

Optimized Protocol
ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 254 nm (primary) and 280 nm (secondary)
Injection Vol 5–10 µL

Gradient Program:

  • 0–2 min: 10% B (Isocratic hold)

  • 2–15 min: 10% → 90% B (Linear ramp)

  • 15–18 min: 90% B (Wash)

  • 18–22 min: 10% B (Re-equilibration)

Data Interpretation
  • Product Elution: The ethynyl group increases lipophilicity compared to the naked pyridine but is less lipophilic than the Glaser dimer. Expect elution in the middle of the gradient (~8–10 min).

  • Glaser Dimer: Highly lipophilic; elutes late (>14 min).

  • Quantification: Use Area % integration at 254 nm. For strict assay purity, an external standard calibration curve is required.

Methodology 2: GC-MS (The Identifier)[1]

Rationale

2-Ethoxy-5-ethynylpyridine is a semi-volatile aromatic compound, making it an excellent candidate for GC-MS. This method is superior for detecting residual solvents and distinguishing the starting halide from the product, as their retention times on C18 HPLC can sometimes overlap depending on the gradient.

Optimized Protocol
ParameterSpecification
Column HP-5ms or DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Split ratio 20:1)
Transfer Line 280°C
Ion Source EI (Electron Impact) @ 70 eV, 230°C
Scan Range 40–400 m/z

Temperature Program:

  • Initial: 60°C (Hold 1 min)

  • Ramp: 20°C/min to 280°C

  • Final: 280°C (Hold 3 min)

Data Interpretation
  • Fragmentation Pattern:

    • Molecular Ion (M+): Look for distinct peak at m/z ~147 .

    • Loss of Ethylene: A characteristic loss of 28 amu (from the ethoxy group) often generates a strong fragment at [M-28]+.

    • Isotope Pattern: If the starting material (Bromide) is present, you will see the characteristic 1:1 isotopic doublet at m/z 201/203.

  • Ghost Peaks: Be cautious of thermal degradation. Terminal alkynes can polymerize in a hot liner. If "tailing" is observed in GC, check inlet liner cleanliness.

Comparative Analysis

The following table contrasts the performance of both methods for this specific application.

FeatureHPLC-UV/DADGC-MS
Primary Utility Quantitative Purity (>98% assessment)Structural ID & Impurity Profiling
Sensitivity High (ng range with UV)High (pg range with SIM mode)
Selectivity Moderate (depends on gradient/pH)Excellent (Mass spectral fingerprint)
Limitations Cannot identify unknown peaks without MS; requires buffer prep.Thermal degradation of alkyne; cannot detect non-volatile salts.
Throughput 20–25 mins/sample15–20 mins/sample
Detection of Dimer Excellent (elutes late, high UV response)Good, but high boiling point may cause carryover.

Analytical Decision Workflow

The following diagram illustrates the logical flow for assessing the product batch, ensuring no step is wasted.

AnalyticalWorkflow Start Crude Synthesis Product SamplePrep Sample Prep (Dilute in MeOH/ACN) Start->SamplePrep GCMS Step 1: GC-MS Screening (Rapid ID & Volatiles) SamplePrep->GCMS Decision1 Correct M+ (m/z 147)? No Bromide (m/z 201)? GCMS->Decision1 HPLC Step 2: HPLC-UV (Method A) (Quantitative Purity) Decision1->HPLC Profile Acceptable Recryst Purification Required (Recrystallization/Column) Decision1->Recryst Major Impurities Found Decision2 Purity > 98%? No Dimer Peak? HPLC->Decision2 Decision2->Recryst Purity < 98% Release Batch Release (Generate CoA) Decision2->Release Pass Recryst->SamplePrep Re-analyze

Figure 1: Analytical workflow for the qualification of 2-Ethoxy-5-ethynylpyridine.

References

  • Separation of Pyridine Derivatives (HPLC Buffering)

    • Source: Helix Chromatography. "HPLC Methods for analysis of Pyridine."
    • URL:[Link]

  • Sonogashira Coupling Impurity Profiles

    • Source: Organic Chemistry Portal.[1] "Sonogashira Coupling - Mechanism and Side Reactions."

    • URL:[Link]

  • GC-MS of Nitrogen Heterocycles

    • Source: Semantic Scholar / Journal of Food Composition and Analysis.
    • URL:[Link]

  • General HPLC Method Validation (ICH Q2)

    • Source: NIH / ResearchGate.
    • URL:[Link]

Sources

Definitive Structural Confirmation of 2-Ethoxy-5-ethynylpyridine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In modern drug discovery, 2-Ethoxy-5-ethynylpyridine (CAS 1196154-85-4) serves as a critical "click-ready" scaffold. Its ethynyl group allows for rapid diversification via cycloaddition reactions (e.g., CuAAC to form triazoles), while the ethoxy-pyridine core modulates lipophilicity and metabolic stability.

However, reactions involving this scaffold often yield products with high structural ambiguity. Thermal azide-alkyne cycloadditions can produce mixtures of 1,4- and 1,5-disubstituted regioisomers . Furthermore, potential N-alkylation versus C-alkylation side reactions can create isomers that are indistinguishable by standard Mass Spectrometry (MS) and difficult to resolve via 1D NMR due to overlapping aromatic signals.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD is the requisite "gold standard" for validating these reaction products.

Comparative Analysis: SC-XRD vs. Spectroscopy

While NMR and MS are high-throughput workhorses, they lack the absolute spatial resolution required for definitive assignment of novel pyridine derivatives.

Table 1: Performance Comparison for Regioisomer Determination
Feature1D/2D NMR (¹H, ¹³C, NOESY) HRMS (High-Res Mass Spec) SC-XRD (X-ray Crystallography)
Primary Output Chemical environment/connectivityElemental formula/fragmentationAbsolute 3D atomic position
Regioisomer Resolution High (if distinct NOE signals exist)Low (isomers often have identical mass)Definitive (unambiguous assignment)
Sample State Solution (dynamic averaging)Gas phase (ionized)Solid state (static lattice)
Stereochemistry Relative (requires chiral shift reagents)NoneAbsolute Configuration (via anomalous scattering)
Sample Requirement ~5–10 mg (recoverable)<1 mg (destructive)Single crystal (~0.1–0.3 mm)
"Blind Spots" Quaternary carbons, rapid tautomerismIsobaric impuritiesAmorphous/oily products
The "Blind Spot" in NMR for Ethynylpyridine Derivatives

For 2-Ethoxy-5-ethynylpyridine products, the triazole ring protons often resonate in the crowded aromatic region (7.5–8.5 ppm), overlapping with the pyridine protons. NOESY correlations can be misleading if the molecule adopts a specific conformation in solution that mimics a different regioisomer. SC-XRD eliminates this ambiguity by directly imaging the bond connectivity.

Decision Logic: When to Deploy SC-XRD

The following decision tree illustrates the optimal workflow for characterizing reaction products of 2-Ethoxy-5-ethynylpyridine.

DecisionTree Start Reaction Product Isolated NMR Run 1H & 2D NMR (NOESY/HMBC) Start->NMR MS Run HRMS Start->MS Ambiguity Are signals overlapping or NOE inconclusive? NMR->Ambiguity XRD DEPLOY SC-XRD Ambiguity->XRD Yes (Ambiguous) Final Structure Confirmed Ambiguity->Final No (Clear) Isomers Isomers detected? (Same m/z) MS->Isomers Isomers->XRD Yes XRD->Final

Figure 1: Strategic decision pathway for structural elucidation. SC-XRD is triggered when spectroscopic data is inconclusive regarding regioisomerism.

Experimental Protocol: Crystallization & Structure Solution

The primary barrier to SC-XRD is obtaining a suitable crystal.[1] Pyridine derivatives often exhibit moderate polarity and can form oils. The following protocol is optimized for 2-Ethoxy-5-ethynylpyridine derivatives , leveraging the pi-stacking potential of the pyridine ring.

Phase 1: Crystal Growth Strategy (Vapor Diffusion)

Why this works: Vapor diffusion allows for a slow increase in supersaturation, promoting the growth of few, high-quality crystals rather than rapid precipitation of microcrystalline powder.

  • Solvent Selection: Dissolve 5–10 mg of the pure product in a "Good Solvent" (high solubility).

    • Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-Solvent Selection: Choose a solvent where the product is insoluble.

    • Recommended: Pentane or Diethyl Ether (for DCM); Hexane (for THF).

  • Setup:

    • Place the solution in a small inner vial (GC vial).

    • Place the inner vial inside a larger outer vial containing the anti-solvent (approx. 2 mL).

    • Cap the outer vial tightly. The volatile anti-solvent will diffuse into the inner vial, slowly lowering solubility.

  • Observation: Inspect under polarized light after 24–72 hours. Look for "extinction" (blinking) as the crystal is rotated, indicating a single lattice.

Phase 2: Data Collection & Refinement

Standard: Mo-Kα or Cu-Kα radiation at 100 K.

  • Mounting: Select a crystal with dimensions approx 0.1 x 0.1 x 0.2 mm. Mount on a Kapton loop using Paratone oil to prevent oxidation/hydration.

  • Collection: Collect a full sphere of data to ensure high redundancy (aim for >99% completeness).

  • Refinement (The Check):

    • R-factor (R1): Target < 5%. High R-factors (>10%) in these systems often indicate twinning (common in planar aromatics).

    • Disorder: The ethoxy tail at the 2-position is conformationally flexible. If electron density is smeared, model this as "disorder over two positions" rather than forcing a single conformation.

Mechanistic Confirmation Workflow

The diagram below details the physical workflow from synthesis to the final CIF (Crystallographic Information File).

Workflow Synth Synthesis (Click/Sonogashira) Purify Purification (HPLC/Column) Synth->Purify Cryst Crystallization (Vapor Diffusion) Purify->Cryst >95% Purity Diffraction X-ray Diffraction (Mo/Cu Source) Cryst->Diffraction Single Crystal Solve Structure Solution (Direct Methods) Diffraction->Solve Bragg Reflections Refine Refinement (Least Squares) Solve->Refine

Figure 2: The definitive workflow for converting a chemical sample into an atomic coordinate file.

References & Validation Sources

  • Compound Data: PubChem CID 22245577 (2-Ethynylpyridine derivatives). National Library of Medicine. Link

  • Crystallographic Standards: Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Standard for validating small molecule organic structures). Link

  • Synthesis Context: Huisgen, R. (1963). "1,3-Dipolar Cycloadditions." Angewandte Chemie International Edition. (Foundational text on the formation of triazoles from alkynes).

  • Methodology: "Single Crystal X-ray Diffraction vs. Powder Diffraction." Pulstec Technical Guides. Link

Note: For actual structure deposition, ensure the generated CIF passes the IUCr CheckCIF validation tool before publication.

Sources

Regioselective Cycloaddition Architectures: A Comparative Guide for 2-Ethoxy-5-ethynylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the landscape of medicinal chemistry, 2-Ethoxy-5-ethynylpyridine represents a critical pharmacophore scaffold, particularly in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists and PET radiotracers. The ethynylpyridine moiety serves as a versatile "click" handle; however, the biological efficacy of the resulting triazole derivatives is strictly governed by their topology.

This guide analyzes the regioselectivity of the cycloaddition reaction of 2-Ethoxy-5-ethynylpyridine with organic azides. We compare the three primary synthetic pathways—Thermal, Copper-Catalyzed (CuAAC), and Ruthenium-Catalyzed (RuAAC)—to provide a definitive roadmap for accessing specific 1,4- or 1,5-disubstituted 1,2,3-triazole isomers.

Comparative Analysis of Regioselective Pathways

The cycloaddition of 2-Ethoxy-5-ethynylpyridine (1) with an organic azide (


) yields two possible regioisomers. The choice of catalyst dictates the steric and electronic outcome of the reaction.
Pathway A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]
  • Selectivity: Exclusively 1,4-disubstituted 1,2,3-triazoles .

  • Mechanism: Proceeds via a dinuclear copper-acetylide intermediate. The 2-ethoxy group on the pyridine ring acts as an electron donor, potentially stabilizing the transition state, but the reaction is primarily driven by the formation of the copper(I) acetylide.

  • Performance: High yields (>90%), fast kinetics, and tolerance of the pyridine nitrogen (which can occasionally poison other catalysts).

Pathway B: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)[1]
  • Selectivity: Exclusively 1,5-disubstituted 1,2,3-triazoles .

  • Mechanism: Involves an oxidative coupling of the alkyne and azide to a ruthenium(II) center to form a ruthenacycle. Unlike CuAAC, this does not involve a metal-acetylide; thus, the terminal proton is retained until the final elimination step.

  • Performance: Essential for accessing the sterically demanding 1,5-isomer. Requires stricter anhydrous conditions compared to CuAAC.

Pathway C: Thermal Huisgen Cycloaddition (Uncatalyzed)
  • Selectivity: Poor (Mixture). Typically yields a 1:1 to 1.5:1 mixture of 1,4- and 1,5-isomers.

  • Mechanism: Concerted pericyclic [3+2] cycloaddition.

  • Performance: High activation energy requires elevated temperatures (>100°C), often leading to decomposition of sensitive ethoxy-pyridine motifs. Not recommended for library synthesis.

Data Summary: Performance Metrics
FeatureCuAAC (Method A) RuAAC (Method B) Thermal (Method C)
Major Product 1,4-isomer 1,5-isomer Mixture (approx 1:1)
Regioselectivity >98:2>95:5Low
Catalyst System CuSO₄ / Na-AscorbateCp*RuCl(PPh₃)₂None
Typical Yield 85–95%70–85%40–60%
Reaction Temp 25°C (RT)60–80°C>100°C
Solvent System tBuOH / H₂O (1:1)Dioxane or TolueneToluene / Xylene

Mechanistic Visualization

The divergence in regioselectivity stems from the distinct catalytic intermediates. The diagram below illustrates the decision tree and mechanistic pathways for 2-Ethoxy-5-ethynylpyridine.

G Substrate 2-Ethoxy-5- ethynylpyridine Cu_Cat Cu(I) Catalyst (CuAAC) Substrate->Cu_Cat Ru_Cat Ru(II) Catalyst (RuAAC) Substrate->Ru_Cat Thermal Thermal (No Catalyst) Substrate->Thermal Azide Organic Azide (R-N3) Azide->Cu_Cat Azide->Ru_Cat Azide->Thermal Intermediate_Cu Cu-Acetylide Intermediate Cu_Cat->Intermediate_Cu Coordination Intermediate_Ru Ruthenacycle Intermediate Ru_Cat->Intermediate_Ru Oxidative Coupling Product_Mix Isomeric Mixture (1,4 + 1,5) Thermal->Product_Mix Uncontrolled Product_14 1,4-Disubstituted Triazole (High Selectivity) Intermediate_Cu->Product_14 >98% Regiocontrol Product_15 1,5-Disubstituted Triazole (High Selectivity) Intermediate_Ru->Product_15 >95% Regiocontrol

Figure 1: Divergent synthetic pathways for 2-Ethoxy-5-ethynylpyridine cycloaddition. Cu(I) catalysis enforces 1,4-geometry via acetylide formation, while Ru(II) enforces 1,5-geometry via metallacycle formation.

Experimental Protocols

These protocols are standardized for pyridyl-alkyne substrates, accounting for the coordination ability of the pyridine nitrogen.

Protocol A: Synthesis of 1,4-Isomer (CuAAC)

Best for: High-throughput screening, aqueous solubility.

  • Reagents:

    • Substrate: 2-Ethoxy-5-ethynylpyridine (1.0 equiv)

    • Azide: R-N₃ (1.1 equiv)

    • Catalyst: CuSO₄·5H₂O (5 mol%)[1]

    • Reductant: Sodium Ascorbate (10 mol%)

    • Solvent: tert-Butanol / Water (1:1 v/v)

  • Procedure:

    • Dissolve the alkyne and azide in the solvent mixture in a reaction vial.

    • Add the freshly prepared aqueous solution of sodium ascorbate, followed immediately by the copper sulfate solution.

    • Stir vigorously at Room Temperature (25°C) for 4–12 hours. The reaction color typically shifts from light blue to a murky yellow/green as the Cu(I) species forms.

    • Monitoring: Monitor by TLC or LC-MS. The ethynyl proton signal (~3.0–3.5 ppm) will disappear in ¹H NMR.

    • Workup: Dilute with water and extract with ethyl acetate. If the pyridine nitrogen traps copper (blue/green organic layer), wash with 10% NH₄OH or EDTA solution to sequester copper ions.

  • Validation: ¹H NMR will show the triazole proton singlet typically at δ 7.5–8.5 ppm .

Protocol B: Synthesis of 1,5-Isomer (RuAAC)

Best for: Sterically demanding scaffolds, anhydrous applications.

  • Reagents:

    • Substrate: 2-Ethoxy-5-ethynylpyridine (1.0 equiv)

    • Azide: R-N₃ (1.1 equiv)

    • Catalyst: Cp*RuCl(PPh₃)₂ (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride) (2–5 mol%)

    • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed)

  • Procedure:

    • Inert Atmosphere: Perform under Nitrogen or Argon. Oxygen can oxidize the active Ru(II) species.

    • Dissolve alkyne and azide in the anhydrous solvent.

    • Add the Ru-catalyst.[2]

    • Heat the mixture to 60–80°C for 12–24 hours.

    • Workup: Remove solvent in vacuo. Purify directly via flash column chromatography (Silica gel).

  • Validation: ¹H NMR is critical here. The triazole proton in 1,5-isomers is generally deshielded (shifted downfield) compared to the 1,4-isomer, but 2D NOESY experiments are the gold standard to confirm spatial proximity between the azide substituent and the alkyne substituent.

Critical Analysis & Troubleshooting

The "Pyridine Effect"

The 2-ethoxy-pyridine ring contains a basic nitrogen atom. In CuAAC, this nitrogen can competitively bind to the Cu(I) catalyst, potentially slowing the reaction.

  • Solution: If conversion is sluggish, increase catalyst loading to 10 mol% or use a stabilizing ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to protect the Cu(I) center from non-productive coordination.

Safety Note: Azide Handling
  • Low molecular weight organic azides can be explosive. Ensure the ratio of (Carbon + Oxygen) / Nitrogen atoms is > 3.

  • Perform reactions behind a blast shield when scaling up (>1 mmol).

References

  • Mechanism of CuAAC and Regioselectivity: Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society.

  • Ruthenium-Catalyzed Cycloaddition (RuAAC): Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.

  • Ethynylpyridine in mGluR5 Antagonists: Gasparini, F., et al. (2002). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology.

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: (2013). "Scope and Mechanistic Insights." PMC - NIH.

  • Overview of 1,5-Selective Click Reaction of Azides with Alkynes: (2023). "Synthesis of 1,5-substituted 1,2,3-triazoles." Molecules.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Ethoxy-5-ethynylpyridine

[1][2]

Executive Summary & Chemical Profile

2-Ethoxy-5-ethynylpyridine (CAS: 1196154-85-4) is a functionalized pyridine derivative frequently utilized as a building block in Sonogashira cross-coupling reactions for medicinal chemistry.[1][2] While often categorized generically as an "irritant" in Safety Data Sheets (SDS), its terminal alkyne moiety introduces specific reactivity hazards—specifically the formation of shock-sensitive acetylides—that mandate strict disposal protocols beyond standard organic waste procedures.[2]

Chemical Identity & Hazard Data
ParameterSpecification
Chemical Name 2-Ethoxy-5-ethynylpyridine
CAS Number 1196154-85-4
Molecular Formula C₉H₉NO
Physical State Solid (White to light yellow powder/crystal)
Primary GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)
Critical Reactivity Terminal Alkyne: Incompatible with coinage metals (Cu, Ag, Hg).[1][2]
Waste Classification Non-Halogenated Organic (High BTU); Potential D001 (Ignitable solid)

Critical Hazard Assessment: The Acetylide Risk

Expertise Note: Standard SDSs often overlook the plumbing-specific risks of terminal alkynes. The ethynyl group at position 5 is acidic enough to deprotonate in the presence of heavy metals, forming metal acetylides.

The Mechanism of Danger:

These metal acetylides are highly unstable and shock-sensitive explosives. Therefore, under no circumstances should this compound or its waste streams enter drains composed of copper, brass, or lead piping. [1][2]

Operational Disposal Protocol

Phase 1: Segregation & Container Selection

Trustworthiness Check: A self-validating system requires the user to verify container material before use to prevent leaching or reaction.

  • Solid Waste:

    • Collect in high-density polyethylene (HDPE) or glass containers.

    • Prohibited: Do not use metal drums or cans with unlined metal interiors.

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - 2-Ethoxy-5-ethynylpyridine."[1][2]

  • Liquid Waste (Mother Liquors/Rinsates):

    • Segregate into Non-Halogenated Organic waste streams.

    • Compatibility Check: Ensure the solvent stream is free of oxidizing acids (Nitric, Perchloric) which can violently react with the pyridine ring or alkyne.

    • pH Control: Maintain neutral to slightly basic pH to prevent acid-catalyzed polymerization, but avoid strong bases that might promote exothermic decomposition.

Phase 2: Waste Stream Decision Tree (Visualization)

The following logic flow ensures the compound is routed to the correct destruction facility (Incineration) while bypassing incompatibility risks.

DisposalWorkflowStartWaste Generation:2-Ethoxy-5-ethynylpyridineStateCheckPhysical State?Start->StateCheckSolidStreamSolid Waste(Excess Reagent)StateCheck->SolidStreamPowder/CrystalLiquidStreamLiquid Waste(Reaction Mixture)StateCheck->LiquidStreamSolutionContainerPackaging:HDPE or Glass Only(NO METAL CANS)SolidStream->ContainerMetalCheckContains Cu/AgCatalysts?LiquidStream->MetalCheckQuenchStep: Scavenge Metals(Thiourea/Silica treatment)MetalCheck->QuenchYes (Sonogashira)MetalCheck->ContainerNoQuench->ContainerLabelLabeling:'Non-Halogenated Organic'+ 'Terminal Alkyne'Container->LabelFinalFinal Disposal:High-Temp IncinerationLabel->Final

Figure 1: Decision matrix for segregating ethynylpyridine waste streams to prevent metal acetylide formation.

Step-by-Step Disposal Procedure

Step 1: Pre-Disposal Stabilization

If the waste is derived from a copper-catalyzed reaction (e.g., Sonogashira coupling):

  • Treat the organic layer with a metal scavenger (e.g., QuadraPure™ or thiol-functionalized silica) to remove copper ions.

  • Filter the scavenger solids (dispose of solids as heavy metal waste).

  • The remaining organic filtrate containing 2-ethoxy-5-ethynylpyridine proceeds to organic waste.

Step 2: Packaging
  • Double Containment: Place the primary HDPE container inside a secondary spill-proof tub during transport to the central accumulation area.

  • Headspace: Leave at least 10% headspace in liquid containers to accommodate potential vapor expansion.

Step 3: Labeling & Handoff
  • US EPA Codes: Label as D001 (Ignitable) if in flammable solvent. If solid, label generally as toxic/irritant organic.

  • Specific Warning: Add a user-defined tag: "Contains Terminal Alkyne - Do Not Incinerate in Units with Copper Downstream Piping."

Emergency Response (Spill Management)

In the event of a benchtop spill:

  • Evacuate & Ventilate: Remove ignition sources (alkynes are flammable).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels if the substance is mixed with oxidizers.

  • Clean: Wipe the surface with ethanol, followed by a soap/water wash.

  • Disposal: Collect all absorbent materials into a plastic bag, seal, and place in the solid hazardous waste drum.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 3, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.